GSK3368715
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEGERVLTUWZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK3368715: A Technical Guide to a First-in-Class Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3368715 is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] As a first-in-class S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, this compound has demonstrated significant anti-proliferative activity across a broad range of hematological and solid tumor cell lines in preclinical studies.[3][4] It functions by binding to the enzyme-substrate complex, leading to a global reduction in asymmetric dimethylarginine (ADMA) and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) on hundreds of protein substrates.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory activity, detailed experimental protocols from preclinical studies, and a summary of its clinical evaluation.
Core Mechanism of Action
This compound selectively targets Type I PRMTs, a family of enzymes responsible for asymmetrically dimethylating arginine residues on histone and non-histone proteins.[1][5] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA metabolism, DNA damage repair, and signal transduction.[5][6][7] Dysregulation of Type I PRMT activity is implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[6][8]
This compound's unique SAM-uncompetitive mechanism means it binds to the PRMT-substrate complex, effectively locking it in an inactive state.[1][2] This leads to a profound shift in the cellular methyl-arginine landscape, disrupting the signaling pathways that drive cancer cell proliferation and survival.[3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various PRMTs has been characterized through biochemical assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency (IC50) of this compound against Type I PRMTs
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1[2][4] |
| PRMT3 | 48[2][4] |
| PRMT4 (CARM1) | 1148[2][4] |
| PRMT6 | 5.7[2][4] |
| PRMT8 | 1.7[2][4] |
Table 2: Apparent Inhibition Constant (Kiapp) of this compound
| Target PRMTs | Kiapp Range (nM) |
| PRMT1, 3, 4, 6, 8 | 1.5 - 81[3] |
Preclinical In Vitro and In Vivo Activity
This compound has demonstrated broad anti-proliferative effects in a large panel of cancer cell lines and potent anti-tumor activity in xenograft models.
Table 3: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Key Findings |
| 249 Cancer Cell Lines | 12 Tumor Types | Majority of cell lines showed ≥50% growth inhibition.[2][4] |
| Toledo | Diffuse Large B-Cell Lymphoma (DLBCL) | Cytotoxic response with a gIC50 of 59 nM.[4] |
Table 4: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | 75 mg/kg, oral | Tumor regression.[4][9] |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral | 78% tumor growth inhibition.[2][4][9] |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg, oral | 97% tumor growth inhibition.[2][4][9] |
| Clear Cell Renal Carcinoma | ACHN | 150 mg/kg, oral | 98% tumor growth inhibition.[9] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 mg/kg, oral | 85% tumor growth inhibition.[9] |
Signaling Pathways and Biomarkers
The inhibition of Type I PRMTs by this compound impacts several critical cancer-related signaling pathways.
-
EGFR and Wnt Signaling: PRMT1 has been shown to regulate the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[1][8] Inhibition of PRMT1 can downregulate these pathways, which are often hyperactivated in cancers like triple-negative breast cancer.[8]
-
RNA Metabolism and DNA Damage Response: Type I PRMT inhibitors can induce defects in RNA metabolism and lead to hallmarks of DNA damage, ultimately halting cell proliferation.[5]
-
MTAP Deficiency as a Biomarker: Deletion of the methylthioadenosine phosphorylase (MTAP) gene, which leads to the accumulation of an endogenous PRMT5 inhibitor, has been correlated with increased sensitivity to this compound.[10][11] This suggests that MTAP status could be a potential biomarker for patient selection.[10]
Clinical Trial Summary
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in adults with advanced solid tumors.[7][12]
Table 5: Summary of Phase 1 Clinical Trial (NCT03666988) for this compound
| Parameter | Details |
| Study Design | Dose escalation of oral, once-daily this compound (50, 100, and 200 mg).[12] |
| Patient Population | 31 adults with advanced-stage solid tumors.[12] |
| Key Findings | - Dose-Limiting Toxicities: Reported in 25% (3/12) of patients at the 200 mg dose.[7][12]- Adverse Events: A higher-than-expected incidence of thromboembolic events (TEEs) was observed (29% of patients), including 8 grade 3 events and 1 grade 5 pulmonary embolism.[12]- Efficacy: The best response was stable disease in 29% (9/31) of patients.[7][12]- Pharmacokinetics: Maximum plasma concentration was reached within 1 hour post-dosing.[12]- Target Engagement: Observed in the blood, but was modest and variable in tumor biopsies at the 100 mg dose.[12] |
| Outcome | The study was terminated early due to the risk/benefit analysis based on the incidence of TEEs, limited target engagement at lower doses, and lack of significant clinical efficacy.[12] |
Detailed Experimental Protocols
In Vitro PRMT Inhibition Assay (Radiometric)
This assay is a standard method to determine the IC50 of an inhibitor against PRMT enzymes.[1]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone peptide substrate (e.g., H4 peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable reaction buffer.[1]
-
Inhibitor Addition: Varying concentrations of this compound or a vehicle control (e.g., DMSO) are added to the reaction mixture.[1]
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specified time to allow the methylation reaction to proceed.[1]
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as trichloroacetic acid.[1]
-
Detection: The reaction mixture is transferred to a filter plate to capture the biotinylated peptide. The amount of incorporated [³H]-methyl groups is then quantified using a scintillation counter.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Inhibition of PRMT1 by GSK3368715: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
GSK3368715 is a potent and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), a family of enzymes crucial in various cellular processes, including signal transduction and gene regulation. Dysregulation of PRMT1, a key member of this family, is implicated in numerous cancers, making it a compelling therapeutic target. This technical guide provides an in-depth analysis of the selectivity of this compound, detailing its inhibitory profile, the experimental methodologies used for its characterization, and its impact on key signaling pathways.
Data Presentation: Quantitative Inhibitory Activity
This compound demonstrates potent inhibition of several Type I PRMTs. The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: Inhibitory Activity of this compound against Type I PRMTs
| Target | IC50 (nM) | Ki app (nM) |
| PRMT1 | 3.1[1] | 1.5 - 81[2] |
| PRMT3 | 48[1] | 1.5 - 81[2] |
| PRMT4 (CARM1) | 1148[1] | 1.5 - 81[2] |
| PRMT6 | 5.7[1] | 1.5 - 81[2] |
| PRMT8 | 1.7[1] | 1.5 - 81[2] |
Note: A comprehensive selectivity panel of this compound against other PRMTs (PRMT2, PRMT5, PRMT7, PRMT9), other methyltransferases (e.g., lysine (B10760008) methyltransferases), and a broad range of unrelated kinases is not publicly available at the time of this writing. Such data is crucial for a complete understanding of its off-target effects.
Mechanism of Action
This compound is an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor.[1][3] This means it binds to the PRMT1 enzyme after the substrate has bound, preventing the transfer of a methyl group from SAM to the arginine residue on the substrate protein. This inhibition leads to a decrease in the cellular levels of asymmetric dimethylarginine (ADMA) and a subsequent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2][3]
Key Signaling Pathways Modulated by this compound
Inhibition of PRMT1 by this compound has been shown to impact critical signaling pathways implicated in cancer progression, notably the EGFR and Wnt/β-catenin pathways.
EGFR Signaling Pathway
PRMT1-mediated methylation of the Epidermal Growth Factor Receptor (EGFR) at arginine residues 198 and 200 in the extracellular domain enhances the binding of its ligand, EGF.[4][5] This increased affinity promotes receptor dimerization and subsequent activation of downstream signaling cascades that drive cell proliferation and survival.[4][5] By inhibiting PRMT1, this compound can attenuate EGFR signaling.
Caption: PRMT1-mediated methylation of EGFR enhances ligand binding and downstream signaling.
Wnt/β-catenin Signaling Pathway
PRMT1 plays a role in the regulation of the Wnt/β-catenin signaling pathway by methylating Axin, a key component of the β-catenin destruction complex.[6] This methylation event enhances the stability of Axin, which in turn promotes the degradation of β-catenin.[6] Consequently, inhibition of PRMT1 by this compound would be expected to destabilize Axin, leading to an accumulation of β-catenin and activation of Wnt target genes.
Caption: PRMT1-mediated methylation of Axin stabilizes the β-catenin destruction complex.
Experimental Protocols
Detailed, step-by-step protocols for the key assays used to characterize this compound are provided below. These are generalized procedures and may require optimization for specific experimental conditions.
In Vitro Radiometric PRMT1 Inhibition Assay
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a peptide substrate.
Workflow Diagram:
Caption: Workflow for a radiometric PRMT1 inhibition assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant PRMT1 enzyme, a biotinylated histone H4 peptide substrate, and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM DTT, 1 mM EDTA).[7]
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific time to allow for the methylation reaction to proceed.[8]
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as trichloroacetic acid (TCA), to precipitate the proteins.[8]
-
Detection: Transfer the reaction mixture to a filter plate to capture the biotinylated peptide. The amount of incorporated [³H]-methyl groups is then quantified using a scintillation counter.[8]
Cellular Asymmetric Dimethylarginine (ADMA) Level Detection by Western Blot
This method assesses the global levels of ADMA in cells following treatment with this compound.
Workflow Diagram:
Caption: Workflow for Western blot analysis of cellular ADMA levels.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for ADMA, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantification of Cellular ADMA by LC-MS/MS
This highly sensitive and specific method allows for the absolute quantification of ADMA and its isomer, SDMA.
Workflow Diagram:
Caption: Workflow for LC-MS/MS quantification of cellular ADMA.
Methodology:
-
Sample Preparation: Lyse cells and precipitate proteins using a solvent like methanol (B129727) or acetonitrile. Add a stable isotope-labeled internal standard (e.g., d7-ADMA) for accurate quantification.
-
Chromatographic Separation: Separate ADMA from other cellular components, including its isomer SDMA, using liquid chromatography. Hydrophilic interaction liquid chromatography (HILIC) is often employed for this separation.
-
Mass Spectrometric Detection: Detect and quantify ADMA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for ADMA and the internal standard are monitored.
-
Quantification: Generate a standard curve using known concentrations of ADMA. Determine the concentration of ADMA in the samples by comparing their peak area ratios (ADMA/internal standard) to the standard curve.
Conclusion
This compound is a potent inhibitor of Type I PRMTs with a clear mechanism of action and demonstrated effects on cancer-relevant signaling pathways. While the available data indicates a degree of selectivity for certain Type I PRMTs, a comprehensive selectivity profile against a broader range of methyltransferases and kinases is needed for a complete assessment of its therapeutic potential and potential off-target liabilities. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the biochemical and cellular effects of this and other PRMT1 inhibitors. Further research into the selectivity and downstream effects of this compound will be crucial in guiding its potential future applications in oncology and other therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1-mediated methylation of the EGF receptor regulates signaling and cetuximab response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT1-mediated methylation of the EGF receptor regulates signaling and cetuximab response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylation by protein arginine methyltransferase 1 increases stability of Axin, a negative regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
GSK3368715 S-adenosyl-L-methionine (SAM) uncompetitive inhibitor
An In-depth Analysis of a SAM-Uncompetitive Inhibitor of Type I Protein Arginine Methyltransferases
GSK3368715, also known as EPZ019997, is a potent, orally bioavailable, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2][3] As a first-in-class S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, this compound represents a significant tool for investigating the biological roles of arginine methylation and a potential therapeutic agent in oncology.[3][4][5] This guide provides a comprehensive technical overview of this compound, including its inhibitory activity, impact on cellular signaling, and detailed experimental protocols.
Core Mechanism of Action
This compound selectively targets Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1] Its unique SAM-uncompetitive mechanism means it binds to the PRMT-substrate complex, effectively locking it in a non-productive state.[1][6] This mode of inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) as the enzymatic activity of Type II PRMTs, like PRMT5, becomes more prominent.[4][7]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized against a panel of PRMT enzymes. The following tables summarize the key quantitative data from various biochemical assays.
Table 1: IC50 Values for this compound Against PRMTs
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1[1][3][6][7][8][9] |
| PRMT3 | 48[1][3][6][7] |
| PRMT4 (CARM1) | 1148[1][3][6][7] |
| PRMT6 | 5.7[1][3][7] |
| PRMT8 | 1.7[1][3][7] |
| PRMT5 | >20,408[8] |
| PRMT7 | >40,000[8] |
| PRMT9 | >15,000[8] |
Table 2: Apparent Ki Values for this compound
| Target PRMT | Kiapp (nM) |
| PRMT1 | 1.5[1][4] |
| PRMT8 | 81[1][4] |
Key Signaling Pathways Modulated by this compound
Inhibition of Type I PRMTs by this compound has significant downstream effects on critical cellular signaling pathways implicated in cancer.
EGFR and Wnt Signaling
PRMT1, a primary target of this compound, has been shown to regulate both the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[1] Inhibition of PRMT1 can, therefore, modulate these pathways, which are often dysregulated in cancer, affecting cell proliferation, survival, and differentiation.[1]
Synthetic Lethality with PRMT5 Inhibition in MTAP-deficient Cancers
A particularly promising therapeutic strategy involves the use of this compound in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][10] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5.[2][10] This creates a synthetic lethal scenario where the combined inhibition of Type I PRMTs by this compound and PRMT5 by MTA is selectively toxic to cancer cells.[2][10][11]
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This biochemical assay is used to determine the IC50 of this compound against a specific PRMT enzyme.[9]
Materials:
-
Recombinant human PRMT enzyme (e.g., PRMT1)
-
Histone peptide substrate (e.g., Histone H4 peptide)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Trichloroacetic acid (TCA)
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. A final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the assay buffer, recombinant PRMT enzyme, and the this compound dilution or vehicle control.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the histone peptide substrate and ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding TCA to precipitate the proteins.[9]
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide.
-
Quantify the amount of incorporated [³H]-methyl groups using a scintillation counter.[1]
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using non-linear regression.
Western Blot for Cellular Arginine Methylation
This protocol assesses the in-cell target engagement of this compound by measuring changes in global ADMA levels.[9][12]
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ADMA, anti-SDMA, anti-MMA, loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 48-72 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the signal to a loading control to ensure equal protein loading.[12]
Cell Viability Assay
This assay determines the anti-proliferative effects of this compound on cancer cell lines.[2]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO).
-
Add the compound dilutions to the cells and incubate for the desired duration (e.g., 3-7 days).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Subtract background absorbance, normalize the data to the vehicle-treated control wells, and plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 or gIC50 value using a non-linear regression curve fit.[2]
Clinical Development and Future Directions
A Phase 1 clinical trial (NCT03666988) evaluated this compound in patients with advanced solid tumors.[13][14] The study was terminated early due to a higher-than-expected incidence of thromboembolic events and limited target engagement and clinical efficacy at the doses tested.[13] Despite this setback, this compound remains an invaluable research tool for dissecting the complex roles of Type I PRMTs in health and disease. The insights gained from studies with this inhibitor, particularly regarding the synthetic lethality in MTAP-deficient cancers, continue to inform the development of next-generation PRMT inhibitors and biomarker-driven therapeutic strategies in oncology.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSE126651 - Tumor intrinsic PRMT5 inhibition through MTAP loss predicts response to the first-in-class type I PRMT inhibitor, this compound - OmicsDI [omicsdi.org]
- 12. benchchem.com [benchchem.com]
- 13. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
The Discovery and Synthesis of GSK3368715: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent and orally active inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that play a critical role in cellular processes by catalyzing the post-translational methylation of arginine residues on histone and non-histone proteins.[1][3] The dysregulation of Type I PRMTs, particularly PRMT1, has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Discovery and Mechanism of Action
This compound was identified as a first-in-class, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[4][5] Its primary targets are PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[6] By binding to the enzyme-substrate complex, this compound prevents the transfer of a methyl group from SAM to arginine residues on substrate proteins.[2] This inhibition leads to a global decrease in asymmetric dimethylarginine (ADMA) and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[5] The modulation of arginine methylation by this compound affects various cellular processes, including gene expression, RNA splicing, and DNA damage repair, ultimately leading to anti-proliferative effects in cancer cells.[3][7]
Data Presentation
Inhibitory Activity of this compound
| Target PRMT | IC50 (nM) | Ki app (nM) |
| PRMT1 | 3.1[6] | 1.5[5] |
| PRMT3 | 48[6] | N/A |
| PRMT4 (CARM1) | 1148[6] | N/A |
| PRMT6 | 5.7[6] | N/A |
| PRMT8 | 1.7[6] | 81[5] |
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cell Line | Treatment Dose (mg/kg) | Tumor Growth Inhibition |
| Pancreatic Adenocarcinoma | BxPC-3 | 150 | 78%[4] |
| Pancreatic Adenocarcinoma | BxPC-3 | 300 | 97%[4] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Toledo | >75 | Tumor Regression[4] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is proprietary, the general synthesis of similar PRMT1 inhibitors often involves a multi-step process. A representative synthesis of a 2,5-substituted furan (B31954) derivative, a core scaffold found in some PRMT1 inhibitors, is described below. This process typically involves reductive amination followed by a Suzuki coupling reaction.[8]
General Synthetic Scheme for a PRMT1 Inhibitor Scaffold:
-
Step 1: Reductive Amination. A commercially available aldehyde, such as 5-bromofurfural, is reacted with an appropriate amine via reductive amination using a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to form an intermediate amine.[8]
-
Step 2: Suzuki Coupling. The resulting bromo-substituted intermediate is then coupled with a boronic acid derivative in the presence of a palladium catalyst and a base to introduce further structural diversity.[8]
-
Step 3: Amidine Formation. Finally, the molecule can be further modified, for example, by converting a nitrile group to an amidine, which can mimic the guanidinium (B1211019) group of arginine, a key interaction for binding to the PRMT active site.[8]
Experimental Protocols
In Vitro PRMT1 Inhibition Assay (Radiometric)
This assay determines the IC50 value of this compound against PRMT1.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human PRMT1 enzyme, a biotinylated histone H4 peptide substrate, and [3H]-S-adenosyl-L-methionine ([3H]-SAM) in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of this compound (or vehicle control, e.g., DMSO) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C for a defined period to allow for the methylation reaction to occur.
-
Termination and Capture: The reaction is stopped, and the biotinylated peptides are captured on a streptavidin-coated filter plate.
-
Detection: The amount of incorporated [3H]-methyl groups is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.[9]
In Vivo Tumor Xenograft Model
This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.
-
Cell Culture: Human cancer cell lines (e.g., Toledo for DLBCL, BxPC-3 for pancreatic cancer) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: A suspension of cancer cells is implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered orally to the treatment group at specified doses and schedules. The control group receives the vehicle alone.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis. The tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.[2]
Signaling Pathways and Visualizations
Inhibition of PRMT1 by this compound has been shown to impact key oncogenic signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Wnt pathways.
EGFR Signaling Pathway
PRMT1 can directly methylate the EGFR at arginine residues 198 and 200, which enhances the binding of its ligand, EGF, and promotes receptor dimerization and subsequent activation of downstream signaling.[2][3] By inhibiting PRMT1, this compound prevents this methylation event, leading to reduced EGFR signaling and decreased cancer cell proliferation.
Caption: this compound inhibits PRMT1-mediated EGFR methylation.
Wnt Signaling Pathway
PRMT1 is recruited to the promoters of key Wnt pathway components, such as the co-receptor LRP5 and the enzyme Porcupine (PORCN), which is essential for Wnt ligand secretion.[8] This leads to increased transcription of these genes and activation of the canonical Wnt signaling pathway, a critical driver of cell proliferation. This compound, by inhibiting PRMT1, can suppress the transcription of these Wnt pathway components, thereby downregulating the pathway.
Caption: this compound inhibits PRMT1-mediated Wnt pathway activation.
Clinical Development
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors. However, the study was terminated early due to a higher-than-expected incidence of thromboembolic events and limited evidence of clinical efficacy at the doses tested. Despite this setback, the potent and selective inhibition of Type I PRMTs by this compound provides a strong rationale for the continued investigation of PRMT1 as a therapeutic target in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
GSK3368715: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the chemical properties, mechanism of action, and preclinical evaluation of the potent and selective Type I protein arginine methyltransferase (PRMT) inhibitor, GSK3368715.
Introduction
This compound, also known as EPZ019997, is a first-in-class, orally active, potent, and selective S-adenosyl-L-methionine (SAM)-noncompetitive inhibitor of Type I Protein Arginine Methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from SAM to arginine residues within proteins, a post-translational modification crucial for regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[2] Dysregulation of Type I PRMT activity has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[2] This technical guide provides a comprehensive overview of this compound, summarizing its chemical and physical properties, detailing its mechanism of action, and presenting key preclinical data and experimental methodologies.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the chemical formula C20H38N4O2.[1] Its structure and key properties are summarized in the tables below.
| Property | Value | Reference |
| IUPAC Name | N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine | [1] |
| Synonyms | EPZ019997, GSK-3368715 | [1] |
| CAS Number | 1629013-22-4 (free base) | [1] |
| Molecular Formula | C20H38N4O2 | [1] |
| Molecular Weight | 366.55 g/mol | [1] |
| SMILES | CNCCN(CC1=CNN=C1C2CCC(COCC)(COCC)CC2)C | |
| Appearance | Solid | [3] |
| Solubility | Soluble in water and DMSO | [3] |
Mechanism of Action
This compound is a reversible and SAM-uncompetitive inhibitor of Type I PRMTs.[4] This means it binds to the PRMT-substrate complex, preventing the transfer of a methyl group from SAM to the arginine residue of the substrate protein. By inhibiting Type I PRMTs, this compound leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a corresponding increase in symmetric dimethylarginine (SDMA) and monomethylarginine (MMA) levels.[4]
The inhibitory activity of this compound against various PRMT isoforms has been characterized, demonstrating its selectivity for Type I PRMTs.
| Target PRMT | IC50 (nM) | Kiapp (nM) | Reference |
| PRMT1 | 3.1 | 1.5 | [3][4] |
| PRMT3 | 162 | N/A | [3] |
| PRMT4 (CARM1) | 1148 | N/A | [3] |
| PRMT6 | 4.7 | N/A | [3] |
| PRMT8 | 39 | 81 | [3][4] |
| PRMT5 (Type II) | >20,408 | N/A | [3] |
| PRMT7 (Type III) | >40,000 | N/A | [3] |
| PRMT9 (Type II) | >15,000 | N/A | [3] |
Signaling Pathways
The inhibition of Type I PRMTs by this compound modulates several critical signaling pathways implicated in cancer progression.
EGFR Signaling Pathway
PRMT1 can methylate and activate the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. By inhibiting PRMT1, this compound can attenuate EGFR signaling, leading to reduced tumor cell proliferation and survival.
Caption: this compound inhibits PRMT1-mediated EGFR activation.
Wnt/β-catenin Signaling Pathway
Type I PRMTs are also involved in the regulation of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell fate determination, proliferation, and differentiation. Inhibition of these enzymes by this compound can disrupt this pathway, contributing to its anti-tumor effects.
References
Crystal Structure of GSK3368715 Bound to PRMT1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure of the potent and selective Type I protein arginine methyltransferase (PRMT) inhibitor, GSK3368715, in complex with its target, PRMT1. The following sections detail the quantitative binding and crystallographic data, the experimental protocols for structure determination, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data
The interaction between this compound and PRMT1, along with the crystallographic details of the complex, are summarized in the tables below.
Table 1: Inhibitor Activity
This compound is a potent inhibitor of several Type I PRMTs, demonstrating high selectivity for PRMT1. The half-maximal inhibitory concentrations (IC50) are presented below.
| Target | IC50 (nM) |
| PRMT1 | 3.1[1] |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Table 2: Crystallographic Data and Refinement Statistics
The crystal structure of this compound in complex with human PRMT1 was solved at a resolution of 2.48 Å and is deposited in the Protein Data Bank (PDB) with the accession code 6NT2.[2]
| Data Collection | |
| PDB ID | 6NT2 |
| Resolution (Å) | 2.48 |
| Space group | P 21 21 21 |
| Unit cell dimensions (Å) | a=78.8, b=100.2, c=105.9 |
| Wavelength (Å) | 0.9792 |
| Refinement | |
| R-work | 0.190 |
| R-free | 0.222 |
| No. of unique reflections | 33,289 |
| RMSD bond lengths (Å) | 0.004 |
| RMSD bond angles (°) | 0.73 |
| Ramachandran favored (%) | 96.8 |
| Ramachandran outliers (%) | 0.1 |
Experimental Protocols
The following protocols describe the methodology used for the expression, purification, and crystallization of the PRMT1-GSK3368715 complex, leading to the determination of its crystal structure.
Protein Expression and Purification
Recombinant human PRMT1 (residues 2-346) was expressed in Escherichia coli. The expression and purification protocol is outlined below:
-
Expression Vector: A pET28a-based vector containing the human PRMT1 sequence with an N-terminal His6-tag and a TEV protease cleavage site was used.
-
Host Strain: The expression vector was transformed into E. coli BL21(DE3) cells.
-
Culture and Induction: Cells were grown in Terrific Broth at 37°C to an OD600 of ~2.0. The temperature was then reduced to 18°C, and protein expression was induced with 0.2 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 16-18 hours.
-
Cell Lysis: The cell pellet was resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol (B35011), 0.5 mM TCEP, 20 mM imidazole (B134444), and protease inhibitors) and lysed by sonication.
-
Affinity Chromatography: The lysate was cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed with lysis buffer, and the His-tagged PRMT1 was eluted with a linear gradient of imidazole (20-500 mM).
-
Tag Cleavage and Further Purification: The eluted protein was dialyzed against a low-salt buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM TCEP) and treated with TEV protease to cleave the His6-tag. The cleaved protein was then passed through a second Ni-NTA column to remove the tag and any uncleaved protein.
-
Size-Exclusion Chromatography: The final purification step was performed using a Superdex 200 size-exclusion column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, and 0.5 mM TCEP. Fractions containing pure, monomeric PRMT1 were pooled and concentrated.
Crystallization
The PRMT1-GSK3368715 complex was crystallized using the hanging drop vapor diffusion method:
-
Complex Formation: Purified PRMT1 was incubated with a 3-fold molar excess of this compound for 1 hour on ice.
-
Crystallization Conditions: The complex was crystallized from a solution containing 0.1 M MES pH 6.5, and 12% PEG 20,000.
-
Crystal Growth: Crystals appeared and grew to their full size within 5-7 days at 20°C.
X-ray Data Collection and Processing
-
Cryoprotection: Crystals were cryoprotected by briefly soaking them in a solution containing the mother liquor supplemented with 25% (v/v) glycerol before being flash-cooled in liquid nitrogen.
-
Data Collection: X-ray diffraction data were collected at a synchrotron source.
-
Data Processing: The collected data were processed and scaled using standard crystallographic software packages. The structure was solved by molecular replacement using a previously determined structure of PRMT1 as the search model. The model was then refined, and the inhibitor was built into the electron density map.
Visualizations
The following diagrams illustrate the PRMT1 signaling pathway and the experimental workflow for the crystal structure determination.
PRMT1 Signaling Pathway
Caption: PRMT1 signaling pathway and point of inhibition by this compound.
Experimental Workflow for Crystal Structure Determination
Caption: Experimental workflow for determining the crystal structure of the PRMT1-GSK3368715 complex.
References
GSK3368715: A Technical Guide to its Target Proteins and Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification critical for regulating numerous cellular processes.[2][3] Dysregulation of Type I PRMT activity, particularly PRMT1, is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[2][3][4] this compound functions as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex.[2][5] This guide provides a comprehensive technical overview of this compound, detailing its target proteins, impact on cellular pathways, and associated experimental methodologies.
Core Target Proteins and Inhibitory Activity
The primary molecular targets of this compound are the Type I PRMTs, which are responsible for the asymmetric dimethylation of arginine residues.[2] The inhibitory profile of this compound has been characterized against a panel of PRMT enzymes, demonstrating high potency for several Type I members.
Quantitative Inhibitory Activity of this compound
The inhibitory activity of this compound has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and apparent inhibition constant (Ki app) values against key Type I PRMTs are summarized below.
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1[5] |
| PRMT3 | 48[5] |
| PRMT4 (CARM1) | 1148[5] |
| PRMT6 | 5.7[5] |
| PRMT8 | 1.7[5] |
| Target PRMT | Ki app (nM) |
| PRMT1 | 1.5[1] |
| PRMT8 | 81[1] |
Key Cellular Pathways Modulated by this compound
Inhibition of Type I PRMTs by this compound leads to the modulation of several critical downstream signaling pathways that are frequently dysregulated in cancer. The primary consequences of PRMT1 inhibition include effects on the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways, as well as broader impacts on RNA metabolism and the DNA damage response.[2]
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
PRMT1 has been shown to regulate the EGFR signaling pathway through the methylation of the EGFR extracellular domain at arginines 198 and 200.[6] This methylation enhances the binding of EGF to its receptor, promoting receptor dimerization and subsequent activation of downstream signaling cascades.[6] By inhibiting PRMT1, this compound can attenuate EGFR signaling, which is a key driver of cell proliferation and survival in many cancers.[6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PRMT1-mediated methylation of the EGF receptor regulates signaling and cetuximab response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
GSK3368715: A Technical Guide to its Effects on Arginine Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3368715, also known as EPZ019997, is a first-in-class, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs)[1][2]. As an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, it has demonstrated potent anti-proliferative effects across a wide array of cancer models[2][3]. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative impact on arginine methylation, detailed experimental protocols for its evaluation, and a summary of its clinical development. While clinical progression of this compound was halted due to toxicity concerns, the compound remains a critical tool for preclinical investigation into the therapeutic potential of Type I PRMT inhibition[2][4].
Introduction to Arginine Methylation and this compound
Protein arginine methylation is a vital post-translational modification influencing numerous cellular functions, including signal transduction, gene expression, and RNA metabolism. This process is carried out by PRMTs, which are classified into three types. Type I PRMTs (PRMT1, 3, 4, 6, and 8) catalyze the formation of asymmetric dimethylarginine (ADMA)[1][2]. The dysregulation of these enzymes, particularly PRMT1, is implicated in the pathology of various cancers, making them compelling targets for therapeutic intervention[2][5][6].
This compound selectively inhibits Type I PRMTs, leading to a significant shift in global arginine methylation patterns, characterized by a reduction in ADMA and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA)[1][3][7]. This alteration of the "methylome" underlies its anti-tumor activity.
Mechanism of Action
This compound is a SAM-uncompetitive inhibitor, meaning it binds to the PRMT-substrate complex[6]. This mode of inhibition prevents the transfer of a methyl group from SAM to the arginine residue on the substrate protein. The primary consequence is the inhibition of ADMA formation by Type I PRMTs.
Quantitative Data
In Vitro Inhibitory Activity
This compound demonstrates potent inhibition of Type I PRMTs with high selectivity over Type II and Type III PRMTs.
| Target | IC50 (nM) | Reference |
| PRMT1 | 3.1 | [1][8] |
| PRMT3 | 48 - 162 | [1][8] |
| PRMT4 (CARM1) | 38 - 1148 | [1][8] |
| PRMT6 | 4.7 - 5.7 | [1][8] |
| PRMT8 | 1.7 - 39 | [1][8] |
| PRMT5 (Type II) | >20,408 | [8] |
| PRMT7 | >40,000 | [8] |
| PRMT9 | >15,000 | [8] |
Anti-proliferative Activity
The compound has shown significant anti-proliferative effects in a broad panel of cancer cell lines.
| Cell Line | Cancer Type | gIC50 (nM) | Effect | Reference |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59 | Cytotoxic | [1] |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma (DLBCL) | - | Cytostatic | [1] |
In Vivo Anti-tumor Efficacy
This compound has demonstrated dose-dependent tumor growth inhibition in various xenograft models.
| Xenograft Model | Cancer Type | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| Toledo | DLBCL | >75 | Regression | [1] |
| BxPC-3 | Pancreatic Adenocarcinoma | - | Significant | [1] |
| ACHN | Clear Cell Renal Carcinoma | 150 | 98% | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 150 | 85% | [1] |
| PDX Model | Pancreatic Adenocarcinoma | 300 | >90% (in a subset) | [1] |
Signaling Pathways and Biomarkers
Inhibition of Type I PRMTs by this compound impacts downstream signaling pathways critical for cancer cell proliferation and survival. Furthermore, a potential biomarker for sensitivity has been identified.
Synergy with PRMT5 Inhibition and MTAP Status
A key finding is the synergistic anti-proliferative effect observed when this compound is combined with inhibition of PRMT5, the primary Type II PRMT[7][9]. This synergy can be intrinsically present in tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP loss leads to the accumulation of the metabolite 2-methylthioadenosine (B1229828) (MTA), a natural endogenous inhibitor of PRMT5[9]. This provides a strong rationale for using MTAP deletion as a patient selection biomarker[7][9].
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. GSE126651 - Tumor intrinsic PRMT5 inhibition through MTAP loss predicts response to the first-in-class type I PRMT inhibitor, this compound - OmicsDI [omicsdi.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of GSK3368715: A Technical Overview for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is an orally available, reversible small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes including gene expression, signal transduction, RNA metabolism, and the DNA damage response.[1][3] Dysregulation and overexpression of PRMT1, the predominant Type I PRMT, have been implicated in the pathogenesis of numerous solid and hematopoietic cancers, making it a compelling target for therapeutic intervention.[1][3][4] This technical guide provides a comprehensive summary of the preclinical data on this compound, focusing on its mechanism of action, quantitative inhibitory activity, in vivo efficacy, and the key signaling pathways it modulates.
Mechanism of Action
This compound is an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[1] This means it binds to the enzyme-substrate complex, inhibiting the monomethylation and asymmetric dimethylation of arginine residues on substrate proteins.[1][4] Type I PRMTs are responsible for the formation of asymmetric dimethylarginine (ADMA).[5] By inhibiting this process, this compound can modulate the function of key proteins involved in cancer cell proliferation, migration, and invasion.[4] The inhibition of PRMT1 by this compound leads to a global shift in arginine methylation states, decreasing ADMA while increasing monomethyl-arginine (MMA) and symmetric dimethyl arginine (SDMA).[5]
Quantitative Inhibitory Activity
This compound has demonstrated potent and selective inhibition of several Type I PRMTs. The half-maximal inhibitory concentration (IC50) values against a panel of PRMTs are summarized below.
| Target | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Data sourced from Fedoriw et al., 2019.[5]
In Vivo Preclinical Efficacy
This compound has shown significant anti-tumor activity in various preclinical cancer models as both a monotherapy and in combination with other agents.
Monotherapy Studies
In vivo studies have demonstrated that oral administration of this compound can lead to tumor growth inhibition and even regression in xenograft models of both solid and hematological malignancies.
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo Cell Line | 75 mg/kg, oral, once daily | Tumor regression.[5][6] |
| Pancreatic Cancer | BxPC-3 Cell Line | 150 mg/kg, oral, once daily | 78% tumor growth inhibition.[5][6] |
| Pancreatic Cancer | BxPC-3 Cell Line | 300 mg/kg, oral, once daily | 97% tumor growth inhibition.[5] |
| Pancreatic Adenocarcinoma | Patient-Derived Xenograft (PDX) | 300 mg/kg, oral, once daily | >90% tumor growth inhibition in a subset of animals.[5] |
| Clear Cell Renal Carcinoma | Cell Line Xenograft | 150 mg/kg, oral, once daily | 98% tumor growth inhibition.[5] |
| Triple-Negative Breast Cancer | Cell Line Xenograft | 150 mg/kg, oral, once daily | 85% tumor growth inhibition.[5] |
Combination Therapy: Synergy with PRMT5 Inhibition
A key finding from preclinical studies is the synergistic anti-tumor effect observed when this compound is combined with inhibitors of PRMT5, the primary enzyme responsible for symmetric dimethylation.[2][7] This synergy is particularly pronounced in tumors with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][7] MTAP deletion leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5, which sensitizes cancer cells to Type I PRMT inhibition by this compound.[2][7]
Key Signaling Pathways Modulated by this compound
Inhibition of Type I PRMTs by this compound impacts several critical signaling pathways that are often dysregulated in cancer.
PRMT1 and Cellular Signaling
PRMT1, the primary target of this compound, plays a significant role in regulating multiple signaling pathways that control cell survival and proliferation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. librarysearch.colby.edu [librarysearch.colby.edu]
Methodological & Application
Application Notes and Protocols: GSK3368715 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a key post-translational modification.[1][2] Specifically, Type I PRMTs are responsible for the formation of asymmetric dimethylarginine (ADMA).[1][2] Dysregulation of Type I PRMT activity has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1][3] this compound acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex.[1][4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
Biochemical Inhibitory Activity
This compound demonstrates potent inhibition of several Type I PRMT enzymes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and apparent dissociation constant (Kiapp) values.
| Target PRMT | IC50 (nM) | Kiapp (nM) |
| PRMT1 | 3.1 | 1.5 - 81 |
| PRMT3 | 48 | 1.5 - 81 |
| PRMT4 | 1148 | 1.5 - 81 |
| PRMT6 | 5.7 | 1.5 - 81 |
| PRMT8 | 1.7 | 1.5 - 81 |
Data sourced from multiple references.[2][4][5]
Cellular Proliferative Activity
This compound exhibits anti-proliferative effects across a broad range of cancer cell lines.
| Cell Line | Cancer Type | gIC50 (nM) | Notes |
| Toledo | Diffuse Large B-cell Lymphoma | 59 | Exhibits a cytotoxic response.[2] |
| HCT-116 | Colorectal Carcinoma | 38,250 | Assessed by CCK-8 assay.[4] |
gIC50 represents the concentration for 50% growth inhibition.
Signaling Pathways
This compound, through its inhibition of Type I PRMTs, modulates critical cellular signaling pathways implicated in cancer progression.
References
Application Notes and Protocols for GSK3368715 Radiometric IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone protein substrates.[2][3] Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8, are responsible for the asymmetric dimethylation of arginine residues.[1][2] Dysregulation of Type I PRMT activity has been implicated in various cancers, making them attractive therapeutic targets.[1] this compound is an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[1] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against Type I PRMTs using a radiometric assay, along with an overview of the relevant signaling pathways.
Target Proteins and Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against several Type I PRMTs. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, have been determined in various biochemical assays.
| Target Enzyme | IC50 (nM) | Assay Type |
| PRMT1 | 3.1 | Radiometric |
| PRMT3 | 48 | Radiometric |
| PRMT4 (CARM1) | 1148 | Radiometric |
| PRMT6 | 5.7 | Radiometric |
| PRMT8 | 1.7 | Radiometric |
| PRMT1 | 2.3 | FlashPlate Assay |
| PRMT1 | 65 | HotSpot Assay |
Table 1: IC50 values of this compound against Type I PRMTs. Data compiled from multiple sources.[4][5]
Signaling Pathways Modulated by this compound
Inhibition of Type I PRMTs by this compound impacts several critical cellular signaling pathways that are often dysregulated in cancer.
PRMT1 and Downstream Signaling
PRMT1, a primary target of this compound, plays a crucial role in regulating gene expression and signal transduction. Its inhibition affects pathways integral to cell proliferation, survival, and differentiation.
References
Application Note: Western Blot Protocol for Validating the Efficacy of the PRMT Inhibitor GSK3368715
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a critical role in cellular processes by catalyzing the methylation of arginine residues on proteins.[1] The dysregulation of PRMT activity is implicated in various cancers, making them a key therapeutic target.[1] GSK3368715 is a potent, reversible inhibitor of Type I PRMTs, which are responsible for asymmetric dimethylation of arginine.[1][2] A common and effective method to validate the cellular activity of PRMT inhibitors is to measure the levels of downstream methylation marks using Western blotting. This protocol focuses on assessing the inhibition of Protein Arginine Methyltransferase 5 (PRMT5), a major Type II PRMT, by observing the reduction of symmetric dimethylarginine (SDMA) on substrate proteins.[3][4] While this compound targets Type I PRMTs, assessing the broader methylation landscape, including SDMA, can provide crucial insights into the compound's specificity and overall impact on cellular arginine methylation.
PRMT5 Signaling Pathway and Inhibition
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, influencing processes like gene transcription, signal transduction, and DNA damage repair.[5] It functions within a complex and interacts with various proteins to carry out its function. Inhibition of PRMT5 blocks the transfer of methyl groups, leading to a measurable decrease in SDMA levels on its target substrates. This inhibition can affect multiple downstream signaling cascades, including the WNT/β-catenin and AKT/GSK3β pathways.[6]
Western Blot Protocol for Target Validation
This protocol provides a detailed method for treating cells with a PRMT5 inhibitor and detecting the subsequent changes in global SDMA levels via Western blot.
1. Cell Culture and Treatment a. Culture a human cancer cell line with known PRMT5 expression (e.g., MCF-7, HeLa, A549) to 70-80% confluency.[7][8] b. Treat cells with varying concentrations of the PRMT inhibitor (e.g., 0, 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for a predetermined time course (e.g., 24, 48, or 72 hours).[4][8]
2. Cell Lysis a. Wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail to the cells.[7] c. Incubate on ice for 30 minutes, vortexing occasionally.[8] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8] f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.[8]
4. SDS-PAGE and Protein Transfer a. Denature protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[8] b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. c. Perform electrophoresis (SDS-PAGE) to separate proteins by size. d. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]
5. Immunoblotting a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C with gentle agitation. Also, probe separate blots with a primary antibody for total PRMT5 and a loading control (e.g., β-actin or GAPDH).[4] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[3] b. Capture the chemiluminescent signal using an imaging system. c. Perform densitometry analysis to quantify the band intensities. Normalize the SDMA signal to the loading control to determine the relative decrease in protein methylation.
Experimental Workflow
Data Presentation
The efficacy of the PRMT inhibitor is determined by the dose-dependent reduction in SDMA levels, while the total PRMT5 and loading control levels should remain relatively constant. The results can be quantified by densitometry and summarized in a table.
Table 1: Representative Quantitative Western Blot Data
| Inhibitor Conc. (µM) | Relative SDMA Level (Normalized to Loading Control) | Relative PRMT5 Level (Normalized to Loading Control) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.85 | 1.02 |
| 1.0 | 0.45 | 0.98 |
| 5.0 | 0.15 | 0.99 |
| 10.0 | 0.05 | 1.01 |
Note: The data presented above are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and inhibitor used.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for GSK3368715 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with high selectivity for PRMT1.[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA metabolism, DNA damage repair, and signal transduction.[1][2] Dysregulation of PRMT activity is implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[3] this compound acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex.[3] Preclinical studies have demonstrated its anti-proliferative activity across a broad range of cancer cell lines.[4] However, a Phase 1 clinical trial was terminated due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the doses tested.[5]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability using two common colorimetric assays: MTT and WST-1.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Table 1: Biochemical IC50 values of this compound against a panel of Type I PRMTs.[1]
Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / gIC50 (nM) | Notes |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | Not Specified | 59 | Cytotoxic response observed.[1] |
| Various | 12 Tumor Types (249 cell lines) | Not Specified | >50% growth inhibition | Majority of cell lines tested showed significant growth inhibition. |
Table 2: Representative anti-proliferative activity of this compound in selected cancer cell lines.
Mandatory Visualization
Caption: Inhibition of Type I PRMTs by this compound disrupts downstream signaling pathways.
Caption: Experimental workflow for MTT/WST-1 cell viability assays with this compound.
Experimental Protocols
General Guidelines
-
Cell Line Specificity: The optimal cell seeding density, incubation times, and this compound concentration range should be empirically determined for each cell line.
-
Controls: Include vehicle-only (e.g., DMSO) controls, as well as wells with media only for background subtraction.
-
Reagent Preparation: Prepare a concentrated stock solution of this compound in DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan product.
Materials:
-
This compound
-
Selected cancer cell line and appropriate culture medium
-
96-well clear-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring high viability (>90%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Reagent Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: WST-1 Cell Viability Assay
The WST-1 (Water Soluble Tetrazolium-1) assay is a colorimetric assay where the stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.
Materials:
-
This compound
-
Selected cancer cell line and appropriate culture medium
-
96-well clear-bottom cell culture plates
-
WST-1 reagent
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance between 420-480 nm
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as described in the MTT assay (Step 2).
-
-
WST-1 Reagent Addition and Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2. The optimal incubation time may vary between cell lines.
-
-
Data Acquisition:
-
Shake the plate thoroughly for 1 minute on a shaker.
-
Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance is around 440 nm) using a microplate reader. A reference wavelength above 600 nm can be used.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
References
Application Notes and Protocols: GSK3368715 Xenograft Model Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3368715 is a potent and orally bioavailable inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2] These enzymes are crucial in post-translational modification, and their dysregulation is implicated in various cancers.[1] Preclinical xenograft models are essential for evaluating the in-vivo anti-tumor efficacy of compounds like this compound. This document provides detailed protocols for the administration of this compound in common xenograft models, summarizes key quantitative data from preclinical studies, and illustrates the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[2][3] By inhibiting these enzymes, this compound prevents the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] This disruption of protein function can modulate critical cellular processes, including gene expression and signal transduction, ultimately leading to anti-proliferative effects in cancer cells.[3][4][5] Inhibition of Type I PRMTs by this compound has been shown to impact key cancer-related signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[2][5]
Signaling Pathway
Caption: Mechanism of action of this compound, inhibiting Type I PRMTs and downstream signaling.
Quantitative Data Summary
The following tables summarize the in-vivo efficacy of this compound across various xenograft models.
Table 1: Efficacy of this compound in Toledo Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model
| Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) | Observations |
| >75 | Oral Gavage | >100% (Regression) | Significant inhibition of tumor growth leading to regression.[1][6] |
Table 2: Efficacy of this compound in BxPC-3 Pancreatic Adenocarcinoma Xenograft Model
| Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) |
| 150 | Oral Gavage | 78%[1][6] |
| 300 | Oral Gavage | 97%[1][6] |
Table 3: Efficacy of this compound in Other Xenograft Models
| Cancer Type | Cell Line/Model | Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) |
| Renal Carcinoma | ACHN | 150 | Oral Gavage | 98%[6] |
| Triple-Negative Breast Cancer | Patient-Derived | 150 | Oral Gavage | 85%[6] |
| Pancreatic Adenocarcinoma | Patient-Derived | 300 | Oral Gavage | >90%[6] |
Experimental Protocols
Cell Culture
-
Toledo (DLBCL) Cell Line:
-
Culture Medium: RPMI-1640 supplemented with 20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 0.5 x 10^6 and 2.0 x 10^6 cells/mL.
-
-
BxPC-3 (Pancreatic Adenocarcinoma) Cell Line:
Xenograft Implantation
-
Animal Models: Female immunodeficient mice (e.g., NMRI nu/nu, NOD-SCID, or athymic nude) are suitable for these studies.[3][7] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]
-
Cell Preparation:
-
Implantation:
This compound Formulation and Administration
-
Formulation for Oral Gavage:
-
A recommended vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.[1]
-
Preparation:
-
Dissolve the required amount of this compound powder in DMSO to create a stock solution.[1]
-
In a separate tube, mix the PEG300 and Tween-80.[1]
-
Add the this compound stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.[1]
-
Add the ddH2O to the mixture and vortex until a clear solution is formed.[1]
-
Prepare the formulation fresh daily.[1]
-
-
-
Administration:
Monitoring and Endpoints
-
Tumor Measurement:
-
Study Endpoints:
Experimental Workflow
Caption: A generalized experimental workflow for this compound xenograft studies.
Conclusion
This compound has demonstrated significant anti-tumor activity in a range of preclinical xenograft models, supporting its development as a potential cancer therapeutic.[3][6] The protocols and data presented here provide a valuable resource for researchers designing and conducting in-vivo studies with this Type I PRMT inhibitor. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
Oral Gavage Formulation for GSK3368715 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT6, and PRMT8.[1][2] These enzymes play a crucial role in cellular processes by methylating arginine residues on histone and non-histone proteins.[1] Dysregulation of Type I PRMT activity is implicated in various cancers, making them attractive therapeutic targets.[1] this compound has demonstrated anti-tumor activity in preclinical models, including diffuse large B-cell lymphoma (DLBCL) and pancreatic adenocarcinoma xenografts.[3] This document provides detailed protocols for the preparation of oral gavage formulations of this compound for use in murine studies.
Physicochemical and Pharmacological Properties
A summary of the relevant properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₈N₄O₂ | [4] |
| Molecular Weight | 366.54 g/mol | [4] |
| Mechanism of Action | Reversible, S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs | [1][2] |
| Primary Targets | PRMT1, PRMT3, PRMT6, PRMT8 | [1][2] |
| Solubility (as trihydrochloride salt) | DMSO: 81 mg/mL, Water: 81 mg/mL, Ethanol: 81 mg/mL | [5] |
| In Vivo Efficacy (Mice) | Tumor regression observed at doses ranging from >75 mg/kg to 300 mg/kg in xenograft models. | [6][7] |
Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by inhibiting Type I PRMTs, which in turn modulates key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[1][8] PRMT1 can directly methylate EGFR, enhancing its activity.[9][10] Additionally, PRMT1 regulates the transcription of crucial components of the Wnt pathway, including LRP5 and Porcupine (PORCN).[1][11] Inhibition of PRMT1 by this compound can therefore lead to the downregulation of these pro-proliferative pathways.
Experimental Protocols
Two primary formulations are recommended for the oral administration of this compound in mice. The choice of vehicle may depend on the specific experimental requirements and the desired dosing regimen.
Formulation 1: Methylcellulose-Based Suspension
This formulation is suitable for creating a homogenous suspension of this compound.
Materials:
-
This compound powder
-
Methylcellulose (B11928114) (400 cP)
-
Sterile deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Ice bath or refrigerator
Protocol for 0.5% Methylcellulose Vehicle Preparation:
-
To prepare 100 mL of 0.5% methylcellulose, heat approximately 33 mL of sterile deionized water to 60-80°C on a heating plate with stirring.
-
Slowly add 0.5 g of methylcellulose powder to the heated water while stirring vigorously to ensure proper wetting and prevent clumping.
-
Once a homogenous milky suspension is formed, remove the beaker from the heat.
-
Add the remaining 67 mL of cold sterile deionized water to the suspension.
-
Place the beaker in an ice bath or a 4°C refrigerator and continue to stir until the solution becomes clear and viscous.
-
Store the prepared 0.5% methylcellulose vehicle at 4°C.
Protocol for this compound Suspension Preparation:
-
Calculate the required amount of this compound and 0.5% methylcellulose vehicle based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of the chilled 0.5% methylcellulose vehicle to the this compound powder.
-
Vortex the mixture vigorously for several minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undissolved particles. If necessary, sonicate briefly in a water bath sonicator.
-
It is recommended to prepare this formulation fresh daily. If short-term storage is necessary, store at 4°C and re-vortex thoroughly before administration.
Formulation 2: Solubilized Formulation
This formulation provides a clear solution and may be suitable for studies where complete dissolution is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O)
Protocol for Solubilized Formulation Preparation (Example for a final concentration):
-
A suggested vehicle composition is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O.[11]
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO. For example, to prepare a final dosing solution, you might dissolve this compound in DMSO to achieve a concentration that will be 5% of the final volume.
-
In a separate sterile tube, combine the required volumes of PEG300 and Tween-80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly until clear.
-
Add the sterile ddH₂O to the mixture and vortex again until a homogenous and clear solution is formed.
-
This formulation should be prepared fresh daily immediately before use for optimal results.[5]
Oral Gavage Administration Workflow
The following diagram outlines the general workflow for preparing and administering the this compound formulation via oral gavage in mice.
Important Considerations
-
Animal Welfare: All animal procedures should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Proper handling and gavage techniques are crucial to minimize stress and potential injury to the animals.
-
Dose and Volume: The typical oral gavage volume for mice is 10 mL/kg. The final dosing volume should be calculated based on the individual animal's body weight.
-
Stability: As specific stability data for this compound in these formulations is not publicly available, it is strongly recommended to prepare the formulations fresh on the day of use.
-
Pharmacokinetics and Maximum Tolerated Dose (MTD): Comprehensive pharmacokinetic data (e.g., Cmax, Tmax, oral bioavailability) and a definitive MTD for this compound in mice have not been widely published. It is advisable to conduct pilot studies to determine these parameters for the specific mouse strain and experimental conditions.
-
Safety: A Phase 1 clinical trial of this compound in humans was terminated early due to a higher-than-expected incidence of thromboembolic events.[6][12] While the direct relevance to murine studies is not established, careful monitoring for any adverse effects is warranted.
Conclusion
The protocols outlined in this document provide a foundation for the successful oral administration of this compound in mice. The choice of formulation will depend on the specific needs of the study. Adherence to proper preparation and administration techniques, along with careful monitoring of the animals, will ensure the generation of reliable and reproducible data in preclinical studies investigating the therapeutic potential of this Type I PRMT inhibitor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - Institut Curie [curie.fr]
- 3. benchchem.com [benchchem.com]
- 4. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, metabolism, and oral bioavailability of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An essential role of PRMT1-mediated EGFR methylation in EGFR activation by ribonuclease 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3368715: A Potent Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent and orally active inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that play a critical role in cellular processes through the post-translational modification of proteins via arginine methylation.[2] Dysregulation of Type I PRMT activity has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[2] this compound is a reversible and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, demonstrating anti-proliferative activity across a broad range of hematological and solid tumor cell lines.[3][4] This document provides a summary of its inhibitory activity, relevant signaling pathways, and detailed protocols for assessing its efficacy in cancer cell lines.
Data Presentation: Inhibitory Activity of this compound
This compound exhibits potent inhibition of several Type I PRMTs. The half-maximal inhibitory concentrations (IC50) against the enzymatic activity of these PRMTs are summarized below.
Table 1: this compound IC50 Values against Type I PRMTs
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1[1] |
| PRMT3 | 48[1] |
| PRMT4 (CARM1) | 1148[1] |
| PRMT6 | 5.7[1] |
| PRMT8 | 1.7[1] |
Table 2: Anti-proliferative IC50 Value of this compound in a Cancer Cell Line
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 38.25[1] |
Signaling Pathways Modulated by this compound
Inhibition of Type I PRMTs by this compound impacts several critical downstream signaling pathways that are often dysregulated in cancer. By preventing the asymmetric dimethylation of arginine residues on histone and non-histone proteins, this compound can modulate gene expression and protein function.
References
Application Notes and Protocols for GSK3368715 in MTAP-deficient Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent, selective, and orally bioavailable inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. These enzymes play a critical role in cellular processes by catalyzing the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins, thereby regulating gene expression, signal transduction, and DNA repair. In the context of oncology, dysregulation of PRMTs has been implicated in tumor progression, making them attractive therapeutic targets.
A particularly promising therapeutic strategy involves the use of this compound in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is a key enzyme in the methionine salvage pathway. Its absence in cancer cells leads to the accumulation of methylthioadenosine (MTA), which functions as an endogenous inhibitor of another crucial protein arginine methyltransferase, PRMT5. This creates a state of synthetic lethality, where the combined inhibition of Type I PRMTs by this compound and the endogenous inhibition of PRMT5 by MTA is selectively toxic to MTAP-deficient cancer cells, while sparing normal, MTAP-proficient cells.[1][2][3][4]
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the efficacy and mechanism of action of this compound in MTAP-deficient cancer cell lines.
Data Presentation
In Vitro Sensitivity of Cancer Cell Lines to this compound
The sensitivity of cancer cell lines to this compound is significantly correlated with their MTAP status. MTAP-deficient cell lines exhibit increased sensitivity to the cytotoxic and cytostatic effects of the compound.
| Cell Line | Cancer Type | MTAP Status | IC50 / gIC50 (nM) | Effect |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | Deficient | 59 | Cytotoxic |
| BxPC-3 | Pancreatic Adenocarcinoma | Deficient | Varies | Cytostatic |
| ACHN | Renal Cell Carcinoma | Deficient | Varies | Cytostatic |
| HCT116 MTAP-/- | Colorectal Carcinoma | Deficient (Engineered) | More Sensitive | Cytotoxic |
| HCT116 MTAP+/+ | Colorectal Carcinoma | Proficient (Wild-Type) | Less Sensitive | Cytostatic |
| A549 | Non-Small Cell Lung Cancer | Deficient | Varies | Cytostatic |
| PC-3 | Prostate Cancer | Deficient | Varies | Cytostatic |
| MCF7 | Breast Cancer | Proficient | Varies | Cytostatic |
Note: IC50/gIC50 values can vary between studies and experimental conditions.
In Vivo Anti-Tumor Activity of this compound in Xenograft Models
This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models, particularly in those derived from MTAP-deficient cancer cell lines.
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo (MTAP-deficient) | 75 mg/kg, oral, once daily | Tumor regression |
| Pancreatic Cancer | BxPC-3 (MTAP-deficient) | 150 mg/kg, oral, once daily | 78% tumor growth inhibition |
| Pancreatic Cancer | BxPC-3 (MTAP-deficient) | 300 mg/kg, oral, once daily | 97% tumor growth inhibition |
| Clear Cell Renal Carcinoma | ACHN (MTAP-deficient) | 150 mg/kg, oral, once daily | 98% tumor growth inhibition |
| Triple-Negative Breast Cancer | MDA-MB-468 (MTAP status variable) | 150 mg/kg, oral, once daily | 85% tumor growth inhibition |
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway in MTAP-deficient Cells Treated with this compound
Caption: Signaling pathway in MTAP-deficient cells treated with this compound.
General Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound on MTAP-deficient and proficient cell lines.
Materials:
-
MTAP-proficient and MTAP-deficient cancer cell lines
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the assay period.[5][6]
-
Suggested Seeding Densities (per well in a 96-well plate):
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other values.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot for Arginine Methylation
This protocol is to assess the global changes in asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) in response to this compound treatment.
Materials:
-
MTAP-proficient and MTAP-deficient cancer cell lines
-
This compound (dissolved in DMSO)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ADMA (Asymmetric Dimethyl Arginine)
-
Anti-SDMA (Symmetric Dimethyl Arginine)
-
Loading control (e.g., anti-β-actin, anti-GAPDH, or anti-Histone H3)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and vehicle control (DMSO) for 72 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the ADMA and SDMA signals to the loading control.
-
Compare the changes in methylation levels between treated and control samples in both MTAP-deficient and proficient cell lines.
-
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model using MTAP-deficient cancer cells.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MTAP-deficient cancer cell line (e.g., Toledo, BxPC-3)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose, or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of media and Matrigel (1:1 ratio).
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
Once tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in the chosen vehicle.
-
Administer this compound orally (p.o.) once daily at the desired doses (e.g., 75, 150, 300 mg/kg).
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for ADMA/SDMA).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of MTAP-deficient cancers. The synthetic lethal interaction arising from the dual inhibition of Type I PRMTs and PRMT5 provides a clear rationale for its selective activity. The protocols and data presented in these application notes offer a framework for researchers to further investigate the potential of this compound and to develop novel therapeutic strategies for this patient population.
References
- 1. reprocell.com [reprocell.com]
- 2. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSE126651 - Tumor intrinsic PRMT5 inhibition through MTAP loss predicts response to the first-in-class type I PRMT inhibitor, this compound - OmicsDI [omicsdi.org]
- 5. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. nanopartikel.info [nanopartikel.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reprocell.com [reprocell.com]
- 15. PC-3 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK3368715 for Studying PRMT1 Function in DNA Damage Repair
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK3368715 is a potent, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with high affinity for PRMT1.[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification crucial for numerous cellular processes.[1] Specifically, Type I PRMTs, including PRMT1, 3, 4, 6, and 8, are responsible for asymmetric dimethylation of arginine residues.[1] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2] this compound acts as a SAM-uncompetitive inhibitor, binding to the enzyme-substrate complex.[1]
Recent studies have highlighted the critical role of PRMT1 in the DNA damage response (DDR).[3][4] Inhibition of PRMT1 by this compound has been shown to perturb RNA metabolism, leading to a downregulation of genes involved in DNA repair pathways, an accumulation of DNA double-strand breaks (DSBs), and subsequent cell cycle arrest and apoptosis in cancer cells.[3][5] This makes this compound a valuable tool for elucidating the specific functions of PRMT1 in maintaining genomic integrity. These application notes provide detailed protocols for utilizing this compound to investigate the role of PRMT1 in DNA damage repair.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Type I PRMTs
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Data compiled from multiple sources.[2][6]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | gIC50 (nM) |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59 |
| BxPC3 | Pancreatic Adenocarcinoma | Significant in vivo tumor growth inhibition |
Data compiled from multiple sources.[6]
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits PRMT1, disrupting DNA damage repair pathways.
Caption: Workflow for studying PRMT1 in DNA damage repair using this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for PRMT1 Target Engagement
This protocol is to confirm the direct binding of this compound to PRMT1 in a cellular context.[7][8][9][10]
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
SDS-PAGE equipment
-
Western blot equipment
-
Primary antibody against PRMT1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-4 hours).
-
-
Heating:
-
Harvest cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration.
-
Perform SDS-PAGE and Western blotting with an anti-PRMT1 antibody.
-
Develop the blot and quantify the band intensities.
-
Expected Outcome: In the presence of this compound, PRMT1 should be stabilized at higher temperatures compared to the DMSO control, resulting in a higher amount of soluble PRMT1 detected by Western blot at elevated temperatures.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
This assay measures DNA strand breaks at the single-cell level.[6][11][12][13]
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMA)
-
Lysis solution (high salt and detergent)
-
Alkaline or neutral electrophoresis buffer
-
DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Preparation:
-
Treat cells with this compound or DMSO for the desired time.
-
Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMA and allow it to solidify.
-
Mix the cell suspension with 0.5% LMPA at 37°C and pipette onto the pre-coated slides.
-
Cover with a coverslip and solidify on ice.
-
-
Lysis:
-
Immerse the slides in lysis solution at 4°C for at least 1 hour.
-
-
Electrophoresis:
-
For detecting single and double-strand breaks, use an alkaline electrophoresis buffer (pH > 13). For primarily double-strand breaks, use a neutral buffer (pH ~7.5).
-
Perform electrophoresis at a low voltage.
-
-
Staining and Visualization:
-
Neutralize the slides and stain with a fluorescent DNA dye.
-
Visualize the "comets" using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head using appropriate software.
-
Expected Outcome: Cells treated with this compound are expected to show an increase in the percentage of DNA in the comet tail, indicating an accumulation of DNA strand breaks.
γH2AX Immunofluorescence Staining for Double-Strand Breaks
This method specifically detects DNA double-strand breaks by staining for the phosphorylated form of histone H2AX (γH2AX).[14][15][16][17]
Materials:
-
Treated and control cells grown on coverslips or in chamber slides
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and treat with this compound or DMSO.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash, counterstain with DAPI, and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
-
Expected Outcome: An increased number of distinct γH2AX foci per nucleus is expected in cells treated with this compound, confirming the induction of DNA double-strand breaks.
Co-Immunoprecipitation (Co-IP) of PRMT1 and DNA Repair Proteins
This protocol aims to identify or confirm interactions between PRMT1 and key proteins involved in DNA damage repair.[18][19][20]
Materials:
-
Treated and control cells
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against PRMT1 or a specific DNA repair protein (e.g., MRE11, 53BP1)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot equipment
-
Antibodies for Western blotting (PRMT1 and the protein of interest)
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or DMSO. To investigate damage-induced interactions, co-treat with a DNA damaging agent if necessary.
-
Lyse cells in Co-IP lysis buffer and collect the supernatant after centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-4 hours.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting on the eluates.
-
Probe the membrane with antibodies against PRMT1 and the suspected interacting DNA repair protein.
-
Expected Outcome: Inhibition of PRMT1 with this compound may alter the interaction between PRMT1 and certain DNA repair proteins. This could be observed as a decrease or increase in the co-precipitated protein compared to the control. For example, PRMT1 methylates MRE11 and 53BP1, and this compound could affect these interactions.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT1 and PRMT5: on the road of homologous recombination and non-homologous end joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 14. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimal timing of a γH2AX analysis to predict cellular lethal damage in cultured tumor cell lines after exposure to diagnostic and therapeutic radiation doses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Protocol for identifying DNA damage responders through proximity biotinylation of proliferating cell nuclear antigen interactors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PRMT1 and PRMT5: on the road of homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
Application of GSK3368715 in Triple-Negative Breast Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2] GSK3368715 is a potent and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with a primary target of PRMT1.[3][4] PRMT1 is frequently overexpressed in various cancers, including breast cancer, and plays a crucial role in oncogenesis through the regulation of gene expression, signal transduction, and DNA damage repair.[3][5] These notes provide a comprehensive overview of the application of this compound in TNBC research, including its mechanism of action, preclinical efficacy, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of Type I PRMTs, which are responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] This inhibition leads to a reduction in global asymmetric dimethylarginine (ADMA) levels. In the context of TNBC, the anti-tumor effects of this compound are mediated through several key pathways:
-
Induction of a Viral Mimicry Response: Inhibition of PRMT1 by this compound leads to alterations in mRNA splicing, resulting in the accumulation of cytosolic double-stranded RNA (dsRNA) from elements such as inverted repeat Alu elements. This dsRNA triggers an interferon response through the antiviral defense pathway, leading to apoptosis and tumor suppression.[1]
-
Regulation of Oncogenic Signaling Pathways: PRMT1 is known to regulate the epidermal growth factor receptor (EGFR) and Wnt signaling pathways, both of which are frequently activated in TNBC.[4][6][7] By inhibiting PRMT1, this compound can attenuate these pro-survival and proliferative signals.
-
Induction of Apoptosis and DNA Damage: The inhibition of PRMT1 has been shown to induce DNA damage and apoptosis in breast cancer cell lines, contributing to its anti-proliferative effects.[8]
Data Presentation
In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | Assay Type | Endpoint | Result | Reference |
| MDA-MB-468 | Cell Confluency | % Confluency at 5 µM | Significant reduction | [1] |
| Hs578-T | Cell Confluency | % Confluency at 5 µM | Significant reduction | [1] |
| Various TNBC Cell Lines | Proliferation Assay (MTT/WST1) | % Cell Growth | Dose-dependent decrease | [9] |
| MDA-MB-468 | Colony Formation | Colony Size | Significant reduction | [9] |
In Vivo Efficacy of this compound in TNBC Xenograft Models
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings | Reference |
| TNBC | MDA-MB-468 | 80 mg/kg, p.o. | Significant reduction in tumor growth | [4] |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral | 78% tumor growth inhibition | [2] |
| DLBCL | Toledo | 75 mg/kg, oral | Tumor regression | [2] |
Mandatory Visualization
Caption: Mechanism of action of this compound in TNBC.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-468, Hs578-T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count TNBC cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, until formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated wells (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and methylation of target proteins.
Materials:
-
TNBC cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT1, anti-ADMA, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., Actin) to normalize protein levels.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a TNBC mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
TNBC cells (e.g., MDA-MB-468) mixed with Matrigel
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 TNBC cells in Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 80 mg/kg) or vehicle daily via oral gavage.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., immunohistochemistry, western blot).
-
Calculate tumor growth inhibition.
-
Conclusion
This compound represents a promising therapeutic agent for TNBC by targeting the enzymatic activity of PRMT1. Its multifaceted mechanism of action, involving the induction of a viral mimicry response and the inhibition of key oncogenic signaling pathways, provides a strong rationale for its continued investigation in preclinical and clinical settings. The protocols provided herein offer a framework for researchers to further explore the therapeutic potential of this compound in TNBC.
References
- 1. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - IC50 values for growth inhibitory effect of IC261 in breast cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - Institut Curie [curie.fr]
- 7. Triple-negative breast cancer: understanding Wnt signaling in drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting GSK3368715 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential issue of GSK3368715 precipitation in cell culture media.
Troubleshooting Guides & FAQs
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue when adding a compound dissolved in a strong organic solvent like DMSO to an aqueous solution like cell culture media.[1] This typically happens when the final concentration of the compound exceeds its solubility limit in the aqueous environment.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is higher than its aqueous solubility. | Decrease the final working concentration. It is crucial to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | The solubility of many compounds, including potentially this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for making dilutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate creating a more dilute stock solution in DMSO. |
Issue: Delayed Precipitation of this compound in the Incubator
Question: My media with this compound looks clear initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media's environment over time or interactions with media components.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound might interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1][2] | If possible, try a different basal media formulation.[1] You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to determine if media components are the primary issue.[1] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially pushing it beyond its solubility limit.[1] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1][3] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[1] |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture media to change over time, which can affect the solubility of a compound. | Monitor the pH of your culture medium. Ensure your medium is adequately buffered. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC50 / Ki |
| PRMT1 | IC50 = 3.1 nM[4] |
| PRMT3 | IC50 = 48 nM[4] |
| PRMT4 | IC50 = 1148 nM[4] |
| PRMT6 | IC50 = 5.7 nM[4] |
| PRMT8 | IC50 = 1.7 nM[4] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 81 mg/mL (170.19 mM)[5] |
| Water | 81 mg/mL[5] |
| Ethanol | 81 mg/mL[5] |
Note: The provided solubilities are for pure solvents. The solubility in complex cell culture media will likely be lower.
Experimental Protocols
Protocol: Determining the Empirical Solubility of this compound in Cell Culture Media
This protocol provides a method to determine the maximum soluble concentration of this compound in your specific cell culture medium to avoid precipitation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Method:
-
Prepare a High-Concentration Stock Solution:
-
Prepare Serial Dilutions:
-
In sterile microcentrifuge tubes or a 96-well plate, prepare a 2-fold serial dilution of the this compound stock solution in your pre-warmed complete cell culture medium.[1]
-
Start with a concentration that is higher than your intended final working concentration.
-
Include a vehicle control (medium with the same final concentration of DMSO without this compound).[6]
-
-
Incubate and Observe:
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear without any visible precipitate at your desired experimental endpoint is the maximum empirical soluble concentration in your specific cell culture medium.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: GSK3368715
This technical support center provides guidance on the proper dissolution of GSK3368715 in DMSO for research applications. Below you will find frequently asked questions, a detailed troubleshooting guide, and experimental protocols to ensure successful preparation of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO can vary depending on the salt form of the compound. It is crucial to use fresh, anhydrous DMSO, as moisture can decrease the solubility.[1][3][4]
Data Presentation: Solubility of this compound in DMSO
| Salt Form | Solubility (mg/mL) | Molar Equivalent | Source |
| Trihydrochloride | 81 mg/mL | 170.20 mM | [1][3][4] |
| Monohydrochloride | 40 mg/mL | - | [1][3] |
Q3: How should I store the powdered form of this compound and its DMSO stock solutions?
A3: The powdered compound should be stored at -20°C for long-term stability.[2] Stock solutions in DMSO should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -80°C.[2] Under these conditions, the stock solution is generally stable for up to six months. For shorter-term storage, -20°C is suitable for up to one month.[4][5]
Q4: What is the appearance of a properly dissolved this compound solution in DMSO?
A4: A properly dissolved solution of this compound in DMSO should be a clear, colorless to light yellow liquid, free of any visible particulates.[5]
Q5: Can I store diluted working solutions of this compound in cell culture media?
A5: It is not recommended to store this compound in aqueous solutions like cell culture media for extended periods, as the compound's stability in such environments has not been extensively characterized. It is best practice to prepare fresh dilutions from the DMSO stock solution for each experiment.[2]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Trihydrochloride salt, MW: 475.92 g/mol ) in DMSO.
Materials:
-
This compound (Trihydrochloride salt) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.76 mg of the compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[1]
-
-
Assisted Dissolution (Optional):
-
Visual Inspection: Carefully inspect the solution to ensure it is clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.[2]
Troubleshooting Guide
This guide addresses common issues that may be encountered when dissolving this compound in DMSO.
Issue 1: this compound powder is not dissolving completely in DMSO.
Caption: Troubleshooting workflow for incomplete dissolution.
-
Possible Cause A: Hygroscopic DMSO. DMSO readily absorbs moisture from the air, which can reduce its solvating power.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly in a tightly sealed container in a dry environment.[1]
-
-
Possible Cause B: Concentration exceeds solubility limit. The intended concentration may be higher than the compound's solubility in DMSO.
-
Solution: Try preparing a more dilute stock solution. For example, if a 20 mM stock is problematic, attempt to prepare a 10 mM or 5 mM solution.[1]
-
-
Possible Cause C: Insufficient agitation or energy. The dissolution process may require more energy to overcome the crystal lattice energy of the solid.
-
Solution: After adding DMSO, vortex the solution vigorously. If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes or sonication in a water bath for 10-15 minutes can aid dissolution.[1]
-
Issue 2: The this compound DMSO stock solution appears cloudy or has precipitates after storage.
Caption: Logical steps for handling precipitated stock solutions.
-
Possible Cause A: Freeze-thaw cycles. Repeatedly freezing and thawing the stock solution can lead to precipitation.
-
Solution: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[2]
-
-
Possible Cause B: Improper storage. Storing the DMSO stock at a temperature where it can partially freeze and thaw can cause the compound to come out of solution.
-
Solution: Store DMSO stock solutions at a stable temperature of -80°C for long-term storage.[2] To redissolve the precipitate, you can try warming the vial to 37°C and vortexing or sonicating.
-
Issue 3: The compound precipitates when the DMSO stock solution is diluted into an aqueous buffer or cell culture medium.
-
Possible Cause: "Salting out" effect. A rapid change in solvent polarity when adding the DMSO stock to an aqueous solution can cause the compound to precipitate.
-
Solution 1: Stepwise Dilution. Perform serial dilutions of your DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous buffer. This gradual reduction in DMSO concentration can help keep the compound in solution.[1]
-
Solution 2: Final DMSO Concentration. Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.5%).[6]
-
Signaling Pathway Context
This compound is an inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). Its mechanism of action involves blocking the methylation of arginine residues on histone and non-histone proteins, which can impact various cellular signaling pathways.
Caption: Mechanism of action of this compound.
References
GSK3368715 stock solution preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and storage of GSK3368715 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] It is crucial to use fresh, anhydrous DMSO, as moisture can negatively impact the solubility of the compound.[1][3]
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Confirm the salt form: Different salt forms of this compound have different solubilities. For example, the trihydrochloride salt is reported to be more soluble in DMSO than the monohydrochloride salt.[1]
-
Use anhydrous DMSO: Ensure your DMSO is of high purity and free from water, as moisture can reduce solubility.[1][3]
-
Gentle warming: You can try gently warming the solution in a water bath or incubator at 37°C to aid dissolution.[1]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.[1]
-
Sonication: In some cases, sonication may be used to aid dissolution.[5]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to store the stock solution at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[6] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][6]
Q4: Can I store the this compound stock solution at 4°C?
A4: For short-term storage, from days to weeks, 0-4°C is acceptable. However, for long-term storage (months to years), it is recommended to store at -20°C.[7]
Quantitative Data Summary
The solubility of this compound can vary depending on its salt form and the solvent used. The following tables summarize the available solubility data.
Table 1: Solubility of this compound Salt Forms
| Salt Form | Solvent | Solubility (mg/mL) | Molar Equivalent |
| Trihydrochloride Salt | DMSO | 81 | 170.20 mM |
| Trihydrochloride Salt | Water | 81 | 170.20 mM |
| Trihydrochloride Salt | Ethanol | 81 | 170.20 mM |
| Monohydrochloride Salt | DMSO | 40 | Not Specified |
Data sourced from Benchchem, GlpBio, Selleck Chemicals, and Cayman Chemical.[1][2][3]
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
-
Water bath or incubator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For example, to prepare an 81 mg/mL stock solution of the trihydrochloride salt, add 1 mL of DMSO to 81 mg of the compound.[1]
-
Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the solution at 37°C to aid dissolution.
-
Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will help to minimize freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6]
Visualized Workflow
References
Technical Support Center: GSK3368715 and Non-Cancerous Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of GSK3368715 on non-cancerous cell lines. While extensive data exists for its anti-tumor activity, information regarding its cytotoxicity in non-malignant cells is not widely published. This guide offers detailed experimental protocols and troubleshooting advice to enable researchers to generate this data.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues users might encounter during their experiments with this compound in non-cancerous cell lines.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| GSK-NC-01 | I am not observing any cytotoxicity at concentrations that are effective in cancer cell lines. | 1. Cell Line Resistance: Non-cancerous cell lines may be inherently less sensitive to the inhibition of Type I PRMTs. 2. Short Incubation Time: The cytotoxic or cytostatic effects may require a longer duration to manifest in these cells. 3. Low Metabolic Activity: The chosen cell line might have a lower basal metabolic rate, affecting assays like the MTT assay. | 1. Confirm Target Expression: Verify the expression levels of PRMT1, PRMT3, PRMT6, and PRMT8 in your non-cancerous cell line via Western blot or qPCR. 2. Perform a Time-Course Experiment: Extend the incubation period with this compound (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint. 3. Use a More Sensitive Assay: Consider an ATP-based luminescent assay (e.g., CellTiter-Glo®) which can be more sensitive than tetrazolium-based assays. |
| GSK-NC-02 | I am seeing high variability between my replicate wells. | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. 2. Edge Effects: Evaporation from the outer wells of the plate can concentrate the compound and media components. 3. Compound Precipitation: this compound may be precipitating at higher concentrations in the culture medium. | 1. Proper Cell Suspension: Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension between pipetting steps. 2. Minimize Edge Effects: Avoid using the outermost wells of the microplate for experimental data. Fill these wells with sterile PBS or media to maintain humidity. 3. Check Solubility: Visually inspect the wells for any precipitate after adding the compound. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic (typically <0.5%). |
| GSK-NC-03 | My untreated control cells are not growing well. | 1. Suboptimal Culture Conditions: Incorrect media, serum, or incubator conditions (temperature, CO2, humidity). 2. Cell Passage Number: Cells may have been passaged too many times, leading to senescence or altered growth characteristics. 3. Contamination: Bacterial, fungal, or mycoplasma contamination. | 1. Optimize Culture Conditions: Refer to the cell line supplier's recommendations for optimal growth conditions. 2. Use Low Passage Cells: Thaw a fresh vial of low-passage cells for your experiments. 3. Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination. |
| GSK-NC-04 | How do I interpret my IC50 value in a non-cancerous cell line? | An IC50 value represents the concentration of this compound that inhibits 50% of the metabolic activity or proliferation of the cell population. | A high IC50 value in a non-cancerous cell line compared to a sensitive cancer cell line suggests a potential therapeutic window. It indicates that the compound is less potent against the non-cancerous cells, which is a desirable characteristic for a targeted cancer therapy. |
Mechanism of Action: this compound
This compound is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] These enzymes are responsible for asymmetrically dimethylating arginine residues on both histone and non-histone proteins.[2][3] This post-translational modification plays a crucial role in various cellular processes, including gene expression, RNA splicing, DNA damage repair, and signal transduction.[4] By inhibiting Type I PRMTs, this compound prevents the formation of asymmetric dimethylarginine (ADMA), leading to an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[1]
Caption: this compound inhibits Type I PRMTs, blocking the formation of ADMA.
Quantitative Data
As data on non-cancerous cell lines is limited, the following table summarizes the known inhibitory activity of this compound against its primary molecular targets, the Type I PRMT enzymes. This demonstrates the compound's potency and selectivity.
| Target Enzyme | IC50 (nM) |
| PRMT1 | 3.1[1][5] |
| PRMT3 | 48[1][5] |
| PRMT4 (CARM1) | 1148[1][5] |
| PRMT6 | 5.7[1][5] |
| PRMT8 | 1.7[1][5] |
Experimental Protocols
Protocol: Assessing Cytotoxicity using MTT Assay
This protocol describes a standard method for determining the cytotoxic effect of this compound on an adherent non-cancerous cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
The non-cancerous cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (this may need optimization depending on the cell line's growth rate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations (e.g., ranging from 100 µM to 1 nM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and untreated controls (medium only).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Caption: Workflow for determining this compound cytotoxicity via MTT assay.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Navigating GSK3368715 Experiments: A Technical Support Guide
Welcome to the technical support center for GSK3368715, a potent and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting variable results and troubleshooting common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[1][2][3] It specifically targets PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, which are responsible for catalyzing the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone protein substrates.[1][2] By inhibiting these enzymes, this compound leads to a global decrease in ADMA and a corresponding increase in symmetric dimethylarginine (SDMA) and monomethylarginine (MMA).[1]
Q2: In which cell lines has this compound shown anti-proliferative effects?
A2: this compound has demonstrated anti-proliferative activity across a broad range of cancer cell lines.[1] Notably, it has shown cytotoxic effects in the Toledo Diffuse Large B-cell Lymphoma (DLBCL) cell line and cytostatic effects in the OCI-Ly1 cell line.[3] It has also been tested in numerous other cancer cell lines, including those from pancreatic, renal, and breast cancers, such as BxPC3, ACHN, and MDA-MB-468, respectively.[1][3]
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[4] It is crucial to store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.[4] For in vivo studies, various formulations have been used, including suspensions in corn oil or mixtures of DMSO, PEG300, and Tween-80.[1][4] Always refer to the manufacturer's datasheet for specific solubility and stability information. Improper storage or handling can lead to reduced compound activity.[4]
Q4: What is the significance of MTAP-deficiency in relation to this compound sensitivity?
A4: Deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is common in some cancers, leads to the accumulation of the metabolite 2-methylthioadenosine (B1229828) (MTA).[5][6] MTA is an endogenous inhibitor of PRMT5, the primary Type II PRMT.[5][6] The combined inhibition of Type I PRMTs by this compound and the endogenous inhibition of PRMT5 in MTAP-deficient cells can create a synthetic lethal effect, making these cells particularly sensitive to this compound.[5][6] Therefore, MTAP status may serve as a potential biomarker for patient selection.[5]
Troubleshooting Guides
Issue 1: High Variability in Cell Proliferation (IC50) Assays
Potential Causes & Troubleshooting Steps:
-
Inconsistent Cell Seeding: Variations in the initial number of cells seeded per well can lead to significant differences in proliferation rates and, consequently, IC50 values.
-
Solution: Ensure thorough cell mixing before plating and use a calibrated multichannel pipette. Perform cell counts before and after seeding to verify consistency.
-
-
Edge Effects: Wells on the periphery of multi-well plates are prone to evaporation, which can concentrate media components and affect cell growth and drug response.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can have varying concentrations of growth factors, which can impact cell proliferation and sensitivity to this compound.[4]
-
Solution: Test new lots of FBS before use in critical experiments and purchase larger batches to maintain consistency over time.
-
-
Drug-Serum Protein Binding: this compound may bind to proteins in the serum, reducing its bioavailable concentration.[4]
-
Solution: Consider using serum-free or reduced-serum media for your assays if compatible with your cell line. Alternatively, maintain a consistent serum concentration across all experiments.
-
Issue 2: Weak or Inconsistent Pharmacodynamic (PD) Biomarker Signal in Western Blots
Potential Causes & Troubleshooting Steps:
-
Suboptimal Antibody Performance: The primary antibody against the pharmacodynamic biomarker (e.g., ADMA) may not be sensitive or specific enough.
-
Solution: Validate your antibody using positive and negative controls. Test different antibody concentrations and incubation times. Consider using an antibody validated for your specific application.
-
-
Inefficient Protein Extraction: Incomplete lysis of cells, particularly nuclear proteins, can lead to an underestimation of total protein and the target biomarker.
-
Solution: Use a robust lysis buffer (e.g., RIPA buffer) and consider mechanical disruption methods like sonication to ensure complete cell lysis and shearing of DNA.[4]
-
-
Insufficient Drug Exposure: The concentration or duration of this compound treatment may not be sufficient to induce a measurable change in the PD biomarker.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for observing a change in ADMA levels.
-
Issue 3: Poor or Variable Target Engagement in In Vivo Tumor Models
Potential Causes & Troubleshooting Steps:
-
Inadequate Drug Formulation and Delivery: Improper formulation can lead to poor solubility and bioavailability, resulting in insufficient drug concentration at the tumor site.
-
Tumor Microenvironment Barriers: The physical and physiological characteristics of the tumor can impede drug penetration.
-
Drug Efflux Pumps: Overexpression of efflux pumps, such as P-glycoprotein (P-gp), in tumor cells can actively transport this compound out of the cells, reducing its intracellular concentration and efficacy.[7]
-
Solution: Assess the expression levels of common drug transporters in your tumor models.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against Type I PRMTs
| PRMT Target | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Data sourced from MedchemExpress.[8]
Table 2: Summary of a Phase 1 Clinical Trial of this compound in Advanced Solid Tumors (NCT03666988)
| Parameter | Result |
| Dose-Limiting Toxicities (at 200 mg) | Reported in 3 out of 12 patients (25%)[9] |
| Thromboembolic Events (All dose groups) | Experienced by 9 out of 31 patients (29%)[9] |
| Best Response | Stable disease in 9 out of 31 patients (29%)[9] |
| Target Engagement in Tumor Biopsies (at 100 mg) | Modest and variable[9] |
| Study Outcome | Early termination due to a risk/benefit analysis[9] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS/WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) and incubate for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium.[6] Replace the existing medium with medium containing the various concentrations of this compound or vehicle control (DMSO).[6]
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO2.[6]
-
Reagent Addition: Add MTS or WST-1 reagent to each well and incubate for 1-4 hours.[4][6]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for WST-1) using a microplate reader.[4][6]
-
Data Analysis: Subtract background absorbance, normalize the data to the vehicle-treated control, and use non-linear regression to calculate the IC50 value.[6]
Protocol 2: Western Blot for ADMA Levels
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.[4][6]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against ADMA overnight at 4°C.[8] Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Visualization: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[6][8] Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
Caption: PRMT1 Signaling Pathway and Inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of GSK3368715
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of GSK3368715, a potent Type I protein arginine methyltransferase (PRMT) inhibitor. This guide is designed to address specific issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs, including PRMT1, 3, 4, 6, and 8.[1] Its primary on-target effect is the inhibition of the transfer of a methyl group to arginine residues on substrate proteins, which prevents the formation of asymmetric dimethylarginine (ADMA).[1] This modulation of protein methylation has shown anti-proliferative effects in various cancer models.[1]
Q2: What are the major known or suspected off-target effects of this compound?
A2: The most significant off-target effect observed with this compound is a higher-than-expected incidence of thromboembolic events (TEEs), including deep vein thrombosis and pulmonary embolism.[2][3] This serious adverse effect led to the early termination of a Phase 1 clinical trial in patients with advanced solid tumors.[2][3] The precise molecular off-target responsible for this prothrombotic phenotype has not been publicly disclosed.
Q3: How can I begin to investigate the cause of an unexpected phenotype, like thrombosis, with this compound?
A3: A systematic approach is recommended, starting with broad, unbiased screening methods to identify potential off-target interactions. This should be followed by more focused validation experiments. A general workflow would include:
-
Broad Off-Target Screening: Utilize platforms like kinome scanning or proteome-wide thermal shift assays to identify unintended binding partners.
-
Target Validation: Confirm the interaction using orthogonal methods such as affinity purification-mass spectrometry (AP-MS) or cellular thermal shift assays (CETSA).
-
Phenotypic Correlation: Use targeted cellular assays (e.g., coagulation and platelet function assays) to determine if the identified off-target interaction recapitulates the observed phenotype.
-
Genetic Validation: Employ techniques like CRISPR/Cas9 to knock out the putative off-target in a relevant cell line and assess if the cells are no longer sensitive to the drug-induced phenotype.
Q4: My cell line doesn't show the expected anti-proliferative effects with this compound. Why might this be?
A4: There are several potential reasons for a lack of on-target efficacy. First, the sensitivity to this compound is cell-line dependent and may be influenced by the expression levels of Type I PRMTs. Second, the absence of the methylthioadenosine phosphorylase (MTAP) gene has been linked to increased sensitivity to this compound, as its loss leads to the accumulation of an endogenous PRMT5 inhibitor, creating a synthetic lethal state with Type I PRMT inhibition.[4] It is advisable to verify the MTAP status of your cell line.
Data Presentation
On-Target Inhibitory Activity of this compound
| Target | Apparent Ki (nM) |
| PRMT1 | 1.5 |
| PRMT3 | 81 |
| PRMT4 | Not specified |
| PRMT6 | Not specified |
| PRMT8 | Not specified |
| (Data sourced from Selleck Chemicals)[1] |
Hypothetical Broad Kinase Selectivity Panel for this compound
Disclaimer: The following data is a hypothetical representation for illustrative purposes, as a comprehensive public selectivity panel for this compound has not been identified. This table demonstrates how such data would be presented.
| Kinase Target | Percent Inhibition @ 1 µM |
| PRMT1 (On-Target) | 99% |
| PRMT6 (On-Target) | 95% |
| Kinase A | 5% |
| Kinase B | 2% |
| Coagulation Factor Xa | 3% |
| Thrombin | 65% |
| Platelet Kinase C | 8% |
Troubleshooting Guides
Issue 1: Observing Prothrombotic Events in Cellular or Animal Models
-
Potential Cause 1: Off-target interaction with coagulation cascade proteins.
-
Troubleshooting Steps:
-
Perform In Vitro Coagulation Assays: Use commercially available kits to measure prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and thrombin generation time in the presence of this compound.[5]
-
Direct Enzyme Inhibition Assays: Test the inhibitory activity of this compound against key purified coagulation factors, such as Factor Xa and Thrombin.
-
Proteomics Analysis: Use affinity purification-mass spectrometry (AP-MS) with this compound as bait to pull down interacting proteins from platelet or endothelial cell lysates.
-
-
-
Potential Cause 2: Off-target effects on platelet activation.
-
Troubleshooting Steps:
-
Platelet Aggregation Assays: Measure platelet aggregation in response to various agonists (e.g., ADP, collagen, thrombin) in the presence of this compound.
-
Flow Cytometry: Assess platelet activation markers (e.g., P-selectin, activated GPIIb/IIIa) after treatment with this compound.
-
Phosphoproteomics: Analyze changes in the platelet phosphoproteome upon this compound treatment to identify dysregulated signaling pathways.[6][7]
-
-
Issue 2: Difficulty in Validating a Putative Off-Target
-
Potential Cause 1: Low-affinity interaction or artifact of the primary screen.
-
Troubleshooting Steps:
-
Use Orthogonal Assays: If the initial hit was from a biochemical screen, validate the interaction in a cellular context using CETSA. This confirms target engagement in a more physiologically relevant environment.
-
Dose-Response Correlation: Establish a clear dose-response relationship for both the off-target engagement and the observed phenotype. A strong correlation suggests a causal link.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. If this analog does not bind to the putative off-target or cause the phenotype, it strengthens the hypothesis.
-
-
-
Potential Cause 2: Discrepancy between biochemical and cellular activity.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Confirm that this compound can reach its intracellular off-target at sufficient concentrations.
-
Consider Drug Efflux: Use cell lines with and without known drug efflux pumps (e.g., P-glycoprotein) to determine if the compound is being actively removed from the cells.
-
Confirm Target Expression: Verify that the putative off-target protein is expressed in the cell line being used for phenotypic assays via Western blot or qPCR.
-
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
This protocol is used to confirm the direct binding of this compound to a putative off-target protein within intact cells.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., endothelial cells, platelets) to 80% confluency. Treat cells with this compound at various concentrations and a vehicle control (DMSO) for a predetermined time (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the putative off-target protein by Western blot or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.[8][9][10][11]
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol aims to identify proteins that directly bind to this compound.
-
Bait Immobilization: Chemically conjugate this compound to affinity beads (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a lysate from a relevant cell type (e.g., human platelets or endothelial cells) under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Purification: Incubate the immobilized this compound beads with the cell lysate to allow for the binding of interacting proteins.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify the proteins that were pulled down by this compound.[12][13][14][15]
Protocol 3: Thrombin Generation Assay (TGA)
This protocol assesses the overall effect of this compound on the coagulation potential of plasma.
-
Plasma Preparation: Obtain platelet-poor plasma from healthy donors.
-
Incubation with Inhibitor: Incubate the plasma with various concentrations of this compound or a vehicle control.
-
Initiation of Coagulation: Add a reagent containing a trigger (e.g., tissue factor) and a fluorogenic thrombin substrate to the plasma samples.
-
Fluorometric Reading: Place the samples in a calibrated automated thrombograph or a fluorescent plate reader and monitor the fluorescence signal over time.
-
Data Analysis: The instrument's software will generate a thrombin generation curve. Key parameters to analyze include the lag time, peak thrombin concentration, and the endogenous thrombin potential (the area under the curve). A prothrombotic effect would be indicated by a shorter lag time and a higher peak thrombin concentration.[16][17][18][19]
Mandatory Visualizations
Caption: On-target pathway of this compound, inhibiting Type I PRMTs.
Caption: Hypothetical off-target pathway leading to thrombosis.
Caption: Experimental workflow for off-target effect investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phosphoproteomic Analysis of Platelets Activated by Pro-Thrombotic Oxidized Phospholipids and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoproteomic Analysis of Platelets Activated by Pro-Thrombotic Oxidized Phospholipids and Thrombin | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. annualreviews.org [annualreviews.org]
- 12. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 15. wp.unil.ch [wp.unil.ch]
- 16. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. haemoscan.com [haemoscan.com]
Managing GSK3368715 degradation in long-term experiments
GSK3368715 Technical Support Center
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage the use of this compound in long-term experiments, ensuring consistent and reliable results.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and reversible S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] Its primary targets are PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[2][3] By inhibiting these enzymes, this compound prevents the asymmetric dimethylation of arginine residues on substrate proteins, which can modulate critical cellular signaling pathways involved in cancer pathogenesis.[1][4] It is important to note that this compound is an inhibitor, not a protein degrader like a PROTAC (Proteolysis Targeting Chimera). Its function is to block the activity of PRMTs, not to cause their degradation.[5][6]
FAQ 2: What cellular pathways are affected by this compound?
Inhibition of Type I PRMTs by this compound primarily impacts signaling pathways that are often dysregulated in cancer. Key pathways include the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[1] Additionally, it has broader effects on RNA metabolism and the DNA damage response.[1]
FAQ 3: What are the known potencies of this compound against its targets?
This compound exhibits nanomolar potency against several Type I PRMTs. The inhibitory activity is typically measured as IC50 or apparent Ki (Kiapp) values.
| Target PRMT | IC50 (nM)[3] | Kiapp (nM)[2] |
| PRMT1 | 3.1 | 1.5 - 81 |
| PRMT3 | 48 | 1.5 - 81 |
| PRMT4 | 1148 | 1.5 - 81 |
| PRMT6 | 5.7 | 1.5 - 81 |
| PRMT8 | 1.7 | 1.5 - 81 |
Troubleshooting Guide: Managing this compound in Long-Term Experiments
Issue 1: Loss of compound efficacy or inconsistent results over time.
In long-term experiments (e.g., >24-48 hours), a decrease in the desired biological effect may be observed. This can be due to the chemical degradation or metabolic depletion of this compound in the cell culture medium.
Troubleshooting Steps:
-
Assess Compound Stability: Determine the half-life of this compound under your specific experimental conditions (e.g., in your cell culture medium at 37°C). This can be done by sampling the medium at different time points and quantifying the remaining compound concentration using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Implement a Replenishment Schedule: Based on the stability assessment, establish a schedule for replenishing the compound. This typically involves performing partial or full media changes with freshly prepared this compound at regular intervals (e.g., every 48-72 hours) to maintain a steady-state concentration.[2]
-
Use a Control for Compound Activity: At the end of a long-term experiment, treat a fresh batch of cells with the "spent" medium from your experimental plate. If these cells show a reduced response compared to cells treated with freshly prepared compound, it confirms that the compound in the medium has lost activity.
-
Check Solvent Stability: this compound is often dissolved in DMSO for stock solutions.[2] Ensure the final DMSO concentration in your culture medium is low (<0.1%) and consistent across all conditions, as high concentrations can be toxic to cells and affect compound solubility. Prepare fresh dilutions from a frozen stock for each experiment.
Issue 2: Higher-than-expected cell toxicity or off-target effects.
Unintended cytotoxicity can obscure the specific effects of PRMT1 inhibition, especially in long-term assays.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve over a long duration (e.g., 72-168 hours) to determine the optimal concentration that inhibits the target without causing excessive cell death. The gIC50 (growth inhibition 50) can vary significantly between cell lines.[3]
-
Verify On-Target Effect: Confirm that the observed phenotype is due to PRMT1 inhibition. This can be done by measuring the levels of asymmetric dimethylarginine (ADMA), a direct product of Type I PRMT activity, via Western blot or mass spectrometry. A decrease in global ADMA levels indicates the compound is engaging its target.
-
Use a Structurally Different Control: If possible, use a structurally unrelated inhibitor of the same target to confirm that the biological effect is not due to an off-target activity unique to the chemical scaffold of this compound.
Experimental Protocols
Protocol 1: Assessing the In-Culture Stability of this compound
This protocol outlines a method to determine the half-life of this compound in your specific cell culture conditions.
Materials:
-
This compound
-
Complete cell culture medium (for your cell line)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
LC-MS system for quantification
Methodology:
-
Preparation: Prepare a solution of this compound in your complete culture medium at the final working concentration you intend to use. Prepare a sufficient volume for all time points.
-
Incubation: Dispense the medium containing this compound into a sterile culture plate or flask (without cells) and place it in the incubator (37°C, 5% CO₂).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect an aliquot (e.g., 100 µL) of the medium.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Quantification: Analyze the concentration of this compound in each sample using a validated LC-MS method.
-
Data Analysis: Plot the concentration of this compound versus time. Calculate the half-life (t₁/₂) of the compound by fitting the data to a first-order decay curve.
Protocol 2: Western Blot for Asymmetric Dimethylarginine (ADMA)
This protocol verifies the on-target activity of this compound by measuring the reduction of a key biomarker.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against ADMA (e.g., anti-asymmetric di-methyl Arginine)
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the desired concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24-72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with the primary ADMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescence substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. A reduction in the overall ADMA signal in this compound-treated samples compared to the control indicates successful target engagement. Re-probe the membrane for a loading control to ensure equal protein loading.
References
Reasons for lack of GSK3368715 efficacy in certain cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential reasons for the lack of efficacy of GSK3368715 in certain cell lines. This compound is a potent and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. Understanding the underlying mechanisms of sensitivity and resistance is crucial for successful experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is my cell line of interest not responding to this compound treatment?
A1: The lack of efficacy of this compound can be attributed to several factors, with the most prominent being the cellular status of Methylthioadenosine Phosphorylase (MTAP).
-
MTAP Status: MTAP is a key enzyme in the methionine salvage pathway. Cancer cell lines with a homozygous deletion of the MTAP gene exhibit increased sensitivity to this compound.[1][2] This is due to the accumulation of methylthioadenosine (MTA) in MTAP-deficient cells, which acts as an endogenous inhibitor of another protein arginine methyltransferase, PRMT5.[1][2] The dual inhibition of Type I PRMTs by this compound and PRMT5 by MTA creates a synthetic lethal environment, leading to enhanced anti-tumor activity.[1][2] Conversely, cell lines that are MTAP-proficient (wild-type) may be less sensitive to this compound monotherapy.
Q2: How can I determine the MTAP status of my cell line?
A2: The MTAP status of your cell line can be determined by:
-
Genomic Analysis: Checking for homozygous deletion of the MTAP gene using techniques like PCR, FISH, or by consulting publicly available cancer cell line databases (e.g., the Cancer Cell Line Encyclopedia - CCLE).
-
Immunoblotting (Western Blot): Assessing the presence or absence of the MTAP protein.
Q3: Are there other potential reasons for resistance to this compound?
A3: Yes, besides MTAP proficiency, other potential mechanisms of intrinsic or acquired resistance to PRMT inhibitors like this compound include:
-
Target Overexpression: Increased expression of the primary target, PRMT1, can lead to reduced efficacy of the inhibitor.
-
Target Mutation: Mutations in the drug-binding site of PRMT1 could potentially reduce the binding affinity of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways to compensate for the inhibition of PRMT1. This can include pathways like the PI3K/AKT/mTOR signaling cascade.
-
Transcriptional Reprogramming: Drug-induced changes in the transcriptional landscape of cancer cells can lead to a stable resistant phenotype.[3]
Q4: What are the expected downstream effects of effective this compound treatment?
A4: Effective inhibition of Type I PRMTs by this compound should lead to a decrease in asymmetric dimethylarginine (ADMA) levels and a corresponding increase in symmetric dimethylarginine (SDMA) and monomethylarginine (MMA) levels on various protein substrates, including histones.[4][5] This can impact downstream signaling pathways involved in cell proliferation and survival, such as the EGFR and Wnt signaling pathways.[1][6][7]
Troubleshooting Guide
This guide provides steps to investigate the lack of this compound efficacy in your experiments.
Step 1: Confirm Drug Activity and Experimental Setup
-
Action: Verify the integrity and concentration of your this compound stock solution. Ensure proper storage conditions (-20°C or -80°C).
-
Action: Run a dose-response experiment in a known sensitive cell line (e.g., an MTAP-deficient cell line) to confirm the biological activity of your compound.
-
Action: Review your experimental protocol, including cell seeding density, treatment duration, and the cell viability assay used.
Step 2: Determine the MTAP Status of Your Cell Line
-
Action: As discussed in the FAQs, determine if your cell line is MTAP-proficient or -deficient. This is a critical first step in understanding potential sensitivity.
Step 3: Assess Target Engagement and Downstream Effects
If your cell line is MTAP-deficient and still not responding, or if you are investigating an MTAP-proficient line, assess whether the drug is engaging its target.
-
Action: Perform a Western blot to analyze the levels of global ADMA, SDMA, and MMA on total protein lysates. A successful treatment should show a decrease in ADMA and an increase in SDMA and MMA.
-
Action: Investigate the methylation status of specific PRMT1 substrates, such as histone H4 at arginine 3 (H4R3me2a), which is a known mark of PRMT1 activity.
Step 4: Investigate Potential Resistance Mechanisms
If target engagement is confirmed but the cells remain viable, consider the possibility of resistance mechanisms.
-
Action: Analyze the expression level of PRMT1 in your resistant cells compared to sensitive cells.
-
Action: For acquired resistance, consider performing RNA sequencing to identify changes in gene expression and activated bypass pathways.
-
Action: Evaluate the activation status of key survival pathways like PI3K/AKT by checking the phosphorylation levels of key proteins (e.g., p-AKT).
Data Presentation
Table 1: this compound IC50 Values and MTAP Status in Various Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | This compound IC50 (nM) | Sensitivity |
| Toledo | Diffuse Large B-Cell Lymphoma | Deficient (-) | 59 | Sensitive |
| HCT116 | Colorectal Carcinoma | Proficient (+) | >1000 | Less Sensitive |
| PANC03.27 | Pancreatic Adenocarcinoma | Deficient (-) | Not Specified | Sensitive |
| BxPC3 | Pancreatic Adenocarcinoma | Proficient (+) | Not Specified | Less Sensitive |
| A549 | Non-Small Cell Lung Cancer | Deficient (-) | Not Specified | Sensitive |
| NCI-H1299 | Non-Small Cell Lung Cancer | Proficient (+) | Not Specified | Less Sensitive |
Note: "Sensitive" and "Less Sensitive" are qualitative descriptors based on the literature. Specific IC50 values for all cell lines were not consistently available in the reviewed sources.[8]
Table 2: Effect of this compound on Arginine Methylation Marks
| Cell Line MTAP Status | Treatment | Global ADMA Levels | Global SDMA Levels | Global MMA Levels |
| MTAP-deficient (-) | Vehicle | Low | Low | Low |
| MTAP-deficient (-) | This compound | Decreased | Increased | Increased |
| MTAP-proficient (+) | Vehicle | Normal | Normal | Normal |
| MTAP-proficient (+) | This compound | Decreased | Increased | Increased |
Note: This table represents the expected qualitative changes in global arginine methylation based on the mechanism of action of this compound.[8]
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot for Arginine Methylation Marks
Objective: To assess the effect of this compound on global arginine methylation.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ADMA, SDMA, MMA, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate duration.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Mandatory Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - Institut Curie [curie.fr]
- 8. benchchem.com [benchchem.com]
Navigating Thromboembolic Events Associated with GSK3368715: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers and clinicians working with GSK3368715, a potent inhibitor of type I protein arginine methyltransferases (PRMTs). A key safety concern that emerged during its clinical development was a higher-than-expected incidence of thromboembolic events (TEEs). This guide offers a comprehensive overview of the available data, troubleshooting advice for ongoing experiments, and answers to frequently asked questions to ensure the safe and effective use of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern observed with this compound in clinical trials?
A1: The primary safety concern is a notable incidence of thromboembolic events (TEEs). A Phase 1 clinical trial (NCT03666988) in patients with advanced solid tumors was terminated early due to a higher-than-expected rate of TEEs, alongside limited target engagement at safer doses and a lack of clinical efficacy.[1][2][3]
Q2: How frequently were these thromboembolic events observed?
A2: In the Phase 1 study, 9 out of 31 patients (29%) across all dose groups experienced a total of 12 thromboembolic events.[1][2] The severity of these events was significant, including 8 grade 3 events and 1 fatal grade 5 pulmonary embolism.[1][2]
Q3: At what dose of this compound were thromboembolic events most prominent?
A3: The enrollment in the clinical trial was paused at the 200 mg dose level following the observation of a higher-than-expected incidence of TEEs among the initial 19 participants.[1][2] Dose-limiting toxicities were reported in 3 out of 12 patients (25%) at the 200 mg dose.[1][2]
Q4: What is the proposed mechanism linking this compound to thromboembolic events?
A4: this compound is a potent inhibitor of type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[4] PRMTs play a role in various cellular processes, and preclinical studies have suggested that inhibition of PRMTs can impact platelet function.[5] While the exact mechanism for this compound-induced thromboembolism is not fully elucidated, it is hypothesized to be related to its on-target effects on the coagulation cascade or platelet biology. Further investigation into this relationship is warranted.
Troubleshooting Guide for Preclinical and In Vitro Experiments
If you are encountering unexpected results related to coagulation or platelet function in your experiments with this compound, consider the following troubleshooting steps:
Issue: Observation of cellular aggregation or clotting in in vitro models.
-
Possible Cause: The concentration of this compound may be high enough to induce cellular changes that mimic pro-thrombotic conditions.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response analysis to determine the lowest effective concentration that achieves the desired biological effect without causing cellular aggregation.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) to ensure the observed effects are specific to this compound.
-
Platelet Function Assays: If working with blood components, consider performing standard platelet aggregation and activation assays to directly assess the impact of this compound on platelet function.
-
Issue: In vivo models exhibiting signs of thrombosis or vascular occlusion.
-
Possible Cause: The observed in vivo toxicity may be a direct consequence of the pro-thrombotic effects of this compound.
-
Troubleshooting Steps:
-
Dose Adjustment: Re-evaluate the dosing regimen. Consider lowering the dose or exploring alternative administration schedules.
-
Anticoagulant Co-administration: In exploratory studies, the co-administration of a standard anticoagulant could be considered to mitigate thrombotic risk, although this may introduce confounding variables.
-
Histopathological Analysis: Conduct thorough histopathological examination of tissues, particularly the lungs, heart, and major blood vessels, to identify any evidence of microthrombi or vascular damage.
-
Hematological Monitoring: Closely monitor hematological parameters, including platelet counts and coagulation profiles (e.g., PT, aPTT), in animal models.
-
Data on Thromboembolic Events from Clinical Trials
The following table summarizes the key quantitative data regarding thromboembolic events observed in the Phase 1 clinical trial of this compound.
| Parameter | Value | Reference |
| Total Patients Enrolled | 31 | [1][2] |
| Patients Experiencing TEEs | 9 (29%) | [1][2] |
| Total Thromboembolic Events | 12 | [1][2] |
| Grade 3 TEEs | 8 | [1][2] |
| Grade 5 TEEs (Pulmonary Embolism) | 1 | [1][2] |
| Dose Level with Paused Enrollment | 200 mg | [1][2] |
Experimental Protocols
For researchers investigating the pro-thrombotic potential of this compound, the following experimental approaches are recommended:
In Vitro Platelet Aggregation Assay
-
Objective: To assess the direct effect of this compound on platelet aggregation.
-
Methodology:
-
Isolate platelets from fresh whole blood from healthy donors.
-
Prepare platelet-rich plasma (PRP).
-
Pre-incubate PRP with varying concentrations of this compound or vehicle control for a specified time.
-
Induce platelet aggregation using standard agonists such as ADP, collagen, or thrombin.
-
Measure the change in light transmission using a platelet aggregometer.
-
Calculate the percentage of aggregation for each concentration of this compound compared to the control.
-
In Vivo Murine Model of Thrombosis
-
Objective: To evaluate the in vivo pro-thrombotic effect of this compound.
-
Methodology:
-
Administer this compound or vehicle control to mice via the appropriate route (e.g., oral gavage) for a predetermined duration.
-
Induce thrombosis using a model such as the ferric chloride-induced carotid artery injury model or the tail bleeding time assay.
-
Measure the time to vessel occlusion or the duration of bleeding.
-
Collect blood samples for analysis of coagulation parameters.
-
Harvest tissues for histopathological examination.
-
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of Type I PRMT Inhibitors: GSK3368715 vs. MS023
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferases (PRMTs) have emerged as critical therapeutic targets. Among these, PRMT1, the predominant Type I PRMT, is a key regulator of various cellular processes, and its dysregulation is implicated in multiple cancers. This guide provides an objective, data-driven comparison of two prominent, potent, and cell-active small molecule inhibitors of Type I PRMTs: GSK3368715 and MS023.
Introduction to the Inhibitors
This compound (EPZ019997) is an orally active, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[1][2] It has demonstrated anti-tumor activity in a range of preclinical cancer models.[3] A Phase 1 clinical trial for this compound in advanced solid tumors was initiated but was terminated early due to a higher-than-expected incidence of thromboembolic events and limited target engagement at lower doses.[1][4]
MS023 is another potent and selective, cell-active inhibitor of Type I PRMTs.[5] It has been widely used as a chemical probe to investigate the biological functions of Type I PRMTs and has shown anti-tumor efficacy in preclinical models, including triple-negative breast cancer (TNBC).[1][6]
Comparative Inhibitory Activity
Both this compound and MS023 exhibit potent inhibition of multiple Type I PRMTs. Their distinct selectivity profiles are crucial for understanding their on-target effects and potential off-target activities. The following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of Type I PRMTs.
| PRMT Target | This compound (IC50, nM) | MS023 (IC50, nM) |
| PRMT1 | 3.1[2] | 30[5] |
| PRMT3 | 48[2] | 119[5] |
| PRMT4 (CARM1) | 1148[2] | 83[5] |
| PRMT6 | 5.7[2] | 4[5] |
| PRMT8 | 1.7[2] | 5[5] |
Based on the available data, this compound appears to be a more potent inhibitor of PRMT1, PRMT3, and PRMT8, while MS023 demonstrates higher potency against PRMT4 (CARM1).[1] Both compounds are highly potent against PRMT6.[1]
Signaling Pathways and Mechanism of Action
Inhibition of Type I PRMTs by this compound and MS023 impacts critical downstream signaling pathways implicated in cancer, notably the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[7][8]
PRMT1-Mediated EGFR Signaling Pathway
PRMT1 can regulate EGFR signaling through two primary mechanisms: by methylating histone H4 on the EGFR promoter to regulate its transcription, and by directly methylating the EGFR protein itself.[7][9] Inhibition of PRMT1 with either this compound or MS023 can downregulate this pathway.
PRMT1-Mediated Wnt Signaling Pathway
PRMT1 has been shown to activate the canonical Wnt signaling pathway.[8][10] It can activate the transcription of key Wnt pathway components, such as LRP5 and Porcupine (PORCN), by binding to their promoters.[9] Both this compound and MS023 have been demonstrated to decrease Wnt signaling activity in a dose-dependent manner in MDA-MB-468 cells.[8][10]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PRMT1 inhibitors. Below are methodologies for key assays used to characterize compounds like this compound and MS023.
Biochemical IC50 Determination (Scintillation Proximity Assay)
This assay is a high-throughput method to determine the potency of inhibitors against PRMT enzymes.[11]
Materials:
-
Recombinant human PRMT1 enzyme
-
Biotinylated histone H4 peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA)
-
Stop Solution (e.g., Guanidine hydrochloride)
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor (this compound or MS023) in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the PRMT1 enzyme and the biotinylated histone H4 peptide substrate to each well.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a microplate counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay for Histone Arginine Methylation (Western Blot)
This method is used to assess the effect of inhibitors on the methylation of cellular substrates, such as histone H4 arginine 3 asymmetric dimethylation (H4R3me2a).[12]
Materials:
-
Cell line of interest (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
Test inhibitor (this compound or MS023)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2a, anti-total Histone H4 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor or DMSO for a specified time (e.g., 48-72 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H4R3me2a) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with an antibody against total histone H4 as a loading control.
-
Quantify the band intensities to determine the relative levels of H4R3me2a.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of PRMT1 inhibitors.
Conclusion
Both this compound and MS023 are potent Type I PRMT inhibitors with demonstrated anti-tumor activity in preclinical models. This compound exhibits higher potency against PRMT1, but its clinical development was halted due to safety concerns.[1][4] MS023 remains a valuable and widely used tool for preclinical research to further elucidate the role of Type I PRMTs in cancer and other diseases. The choice between these inhibitors will depend on the specific research question, the required selectivity profile, and the experimental system being used. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT1 regulates EGFR and Wnt signaling pathways and is a promising target for combinatorial treatment of breast cancer | bioRxiv [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Type I PRMT Inhibitors: GSK3368715 vs. MS023
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferases (PRMTs) have emerged as a compelling target class for therapeutic intervention in oncology. Among the various PRMT family members, the Type I enzymes (PRMT1, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) have garnered significant attention due to their role in regulating diverse cellular processes that are often dysregulated in cancer. This guide provides a comprehensive comparison of two widely studied Type I PRMT inhibitors, GSK3368715 and MS023, with a focus on their efficacy, mechanism of action, and supporting experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Target Specificity
Both this compound and MS023 are potent and selective small molecule inhibitors of Type I PRMTs, which are responsible for the asymmetric dimethylation of arginine residues on histone and non-histone protein substrates.[1][2][3] This post-translational modification plays a critical role in the regulation of gene expression, signal transduction, DNA repair, and RNA metabolism.[4]
This compound is described as a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, indicating that it binds to the enzyme-substrate complex.[2][3] It has demonstrated potent inhibitory activity against PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[2]
MS023 is also a potent, selective, and cell-active inhibitor of Type I PRMTs.[1][5] It has been shown to be noncompetitive with both the cofactor SAM and the peptide substrate, binding to the substrate binding site.[1] Similar to this compound, MS023 exhibits high potency for PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[5][6]
The inhibition of Type I PRMTs by these compounds leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) levels.[1][2]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported inhibitory concentrations (IC50 and Ki) of this compound and MS023 against the panel of Type I PRMTs.
| Target | This compound (IC50/Ki) | MS023 (IC50) |
| PRMT1 | 3.1 nM (IC50) / 1.5 nM (Kiapp) | 30 nM |
| PRMT3 | 162 nM (IC50) / 81 nM (Kiapp) | 119 nM |
| PRMT4 (CARM1) | 38 nM (IC50) | 83 nM |
| PRMT6 | 4.7 nM (IC50) | 4 nM |
| PRMT8 | 39 nM (IC50) | 5 nM |
Data sourced from multiple publications.[2][5][6][7][8][9]
Based on the available data, this compound appears to be a more potent inhibitor of PRMT1, while both compounds exhibit high potency against PRMT6 and PRMT8.[10] MS023 demonstrates slightly higher potency against PRMT4 (CARM1).[10]
In Vitro and In Vivo Efficacy
Both inhibitors have demonstrated anti-proliferative effects across a broad range of cancer cell lines and have shown anti-tumor activity in preclinical xenograft models.
Cellular Assays
In cellular assays, both this compound and MS023 have been shown to reduce the levels of histone arginine asymmetric dimethylation. For instance, MS023 potently reduces cellular levels of H4R3me2a, a mark of PRMT1 activity, with an IC50 of 9 nM in MCF7 cells.[1][7] It also inhibits PRMT6-dependent H3R2me2a levels in HEK293 cells with an IC50 of 56 nM.[5][7] this compound has also been shown to induce anti-proliferative effects in a wide array of hematological and solid tumor cell lines.[2] A study in triple-negative breast cancer (TNBC) cell lines showed a similar differential pattern of sensitivity and resistance to both MS023 and this compound.[10][11]
In Vivo Studies
In xenograft models, both compounds have demonstrated the ability to inhibit tumor growth. This compound administered at 150 mg/kg resulted in 85% tumor growth inhibition in an MDA-MB-468 TNBC xenograft model.[10] It has also shown efficacy in Toledo DLBCL and BxPC-3 pancreatic adenosarcoma mouse xenograft models.[8] MS023 has also demonstrated anti-tumor activity in TNBC xenograft models.[10][11]
Clinical Development
This compound entered a Phase 1 clinical trial for patients with advanced solid tumors (NCT03666988).[10][12] However, the study was terminated early due to a higher-than-expected incidence of thromboembolic events and limited target engagement at lower doses.[10][12] There is no publicly available information on clinical trials for MS023.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: Type I PRMT signaling pathway and points of inhibition.
Caption: General experimental workflow for PRMT inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are summaries of key methodologies used to evaluate this compound and MS023.
PRMT Biochemical Assay (Scintillation Proximity Assay - SPA)
This assay is commonly used to measure the enzymatic activity of PRMTs and the inhibitory potential of compounds.
-
Principle: The assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide substrate.
-
Procedure:
-
The reaction mixture contains the specific PRMT enzyme, the biotinylated peptide substrate, [³H]-SAM, and the test compound (e.g., this compound or MS023) at various concentrations.
-
The reaction is incubated to allow for methylation to occur.
-
The reaction is stopped, and the mixture is transferred to a streptavidin-coated scintillation proximity assay plate.
-
The biotinylated and [³H]-methylated peptide binds to the streptavidin on the plate, bringing the scintillant in close proximity to the radiolabel, which generates a light signal.
-
The signal is measured using a microplate scintillation counter.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.[5][9]
Cellular Assays: Western Blot for Histone Methylation
Western blotting is used to assess the effect of inhibitors on the levels of specific histone methylation marks within cells.
-
Cell Treatment: Cancer cell lines (e.g., MCF7, HEK293) are treated with varying concentrations of the inhibitor (MS023 or this compound) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).[1][2]
-
Protein Extraction: Cells are lysed, and total protein or histone extracts are prepared.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the methylation mark of interest (e.g., anti-H4R3me2a) and a loading control (e.g., anti-total Histone H4 or anti-Actin).
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the change in methylation levels relative to the loading control.[1]
Cell Viability Assay
These assays are used to determine the effect of the inhibitors on cell proliferation and survival.
-
Cell Seeding: Cancer cells are seeded in multi-well plates (e.g., 96-well or 384-well) and allowed to adhere overnight.[2]
-
Compound Treatment: Cells are treated with a dilution series of the inhibitor or a vehicle control.[2]
-
Incubation: The plates are incubated for a period of time (e.g., 3-7 days) to allow for cell proliferation.[2]
-
Viability Measurement: Cell viability is assessed using various reagents such as:
-
MTT or WST-1: These reagents are converted by metabolically active cells into a colored formazan (B1609692) product, which is measured by absorbance.
-
CellTiter-Glo: This reagent measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
Conclusion
Both this compound and MS023 are valuable research tools for investigating the biological roles of Type I PRMTs and for exploring their therapeutic potential in oncology. This compound has demonstrated high potency, particularly against PRMT1, and has progressed to clinical trials, although its development was halted due to safety concerns.[10][12] MS023 remains a widely used and potent preclinical tool with a well-characterized profile. The choice between these inhibitors for specific research applications will depend on the desired potency against particular PRMT isoforms and the specific experimental context. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK3368715 and Furamidine for PRMT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of Protein Arginine Methyltransferase 1 (PRMT1): GSK3368715 and furamidine (B1674271). PRMT1 is a key enzyme in cellular processes and a target of interest in various diseases, including cancer. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound and furamidine are both inhibitors of PRMT1 but exhibit distinct biochemical profiles. This compound is a highly potent, S-adenosyl-L-methionine (SAM) uncompetitive inhibitor with low nanomolar efficacy against PRMT1. In contrast, furamidine is a less potent, substrate-competitive inhibitor with an IC50 in the micromolar range. Their differing mechanisms of action and selectivity profiles may translate to different biological effects and therapeutic windows.
Quantitative Data Summary
The following tables summarize the inhibitory activity and selectivity of this compound and furamidine against a panel of protein arginine methyltransferases.
Table 1: Inhibitory Activity against PRMT1
| Compound | IC50 (PRMT1) | Mechanism of Action |
| This compound | 3.1 nM[1][2] | S-adenosyl-L-methionine (SAM) uncompetitive[1][2] |
| Furamidine | 9.4 µM[2] | Substrate competitive |
Table 2: Selectivity Profile (IC50 values)
| Target | This compound | Furamidine |
| PRMT1 | 3.1 nM [1][2] | 9.4 µM [2] |
| PRMT3 | 48 nM[1][2] | - |
| PRMT4 (CARM1) | 1148 nM[1][2] | >400 µM[2] |
| PRMT5 | - | 166 µM[2] |
| PRMT6 | 5.7 nM[1][2] | 283 µM[2] |
| PRMT8 | 1.7 nM[1][2] | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to PRMT1 inhibition and the experimental procedures used to characterize these inhibitors.
Detailed Experimental Protocols
In Vitro PRMT1 Inhibition Assay (Radiometric)
This protocol is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against PRMT1.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Test compounds (this compound or furamidine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant PRMT1 enzyme, and the test compound or vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the compounds for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the histone H4 peptide and ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Cellular Western Blot for Asymmetric Dimethylarginine (ADMA)
This protocol assesses the effect of PRMT1 inhibitors on the levels of asymmetrically dimethylated arginine in cultured cells.
Materials:
-
Cell line of interest
-
Test compounds (this compound or furamidine)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ADMA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for 24-72 hours.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cells.
Materials:
-
Cancer cell line of interest
-
Test compounds (this compound or furamidine)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 3-6 days).
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Concluding Remarks
This compound stands out as a highly potent and selective inhibitor of PRMT1, operating through an uncompetitive mechanism with respect to SAM.[1][2] Its low nanomolar IC50 suggests strong potential for on-target effects at low concentrations. However, its clinical development was halted due to safety concerns.[3]
Furamidine, while also targeting PRMT1, is significantly less potent and acts via a substrate-competitive mechanism.[2] Its selectivity profile indicates a lower likelihood of off-target effects on other PRMTs compared to this compound, though it may have other non-PRMT targets.[4]
The choice between these two inhibitors for research purposes will depend on the specific experimental goals. This compound is a powerful tool for studying the effects of potent and specific PRMT1 inhibition, while furamidine may be useful in contexts where a substrate-competitive mechanism is of interest, or as a less potent control. Researchers should carefully consider the differing potencies, mechanisms of action, and selectivity profiles when designing experiments and interpreting results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Arginine Methylation Impairs Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK3368715: A Comparative Guide to On-Target PRMT1 Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK3368715, a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), with other alternative inhibitors. We present supporting experimental data and detailed protocols to validate its on-target effects, enabling researchers to make informed decisions for their drug discovery and development programs.
Introduction to this compound and PRMT1 Inhibition
This compound (also known as EPZ019997) is an orally available, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from SAM to arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, signal transduction, DNA damage repair, and RNA splicing.[1][3] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2] this compound inhibits the monomethylation and asymmetric dimethylation of arginine-containing substrates, which can suppress tumor cell proliferation, migration, and invasion.[4]
Comparative Analysis of PRMT1 Inhibitors
The following tables summarize the quantitative data for this compound and other known PRMT1 inhibitors, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency of PRMT Inhibitors
| Inhibitor | Type | PRMT1 IC50 (nM) | PRMT1 Kiapp (nM) | Other PRMT IC50 (nM) | Mechanism of Action |
| This compound | Type I | 3.1[1][2] | 1.5[1][5] | PRMT3: 48, PRMT4: 1148, PRMT6: 5.7, PRMT8: 1.7[2][6] | SAM Uncompetitive[1][2] |
| AMI-1 | Pan-PRMT | 8800[7] | - | PRMT3, PRMT4, PRMT6[7] | Substrate Competitive[7] |
| MS023 | Type I | - | - | PRMT6[8] | - |
| Furamidine (DB75) | Type I | 9400[7] | - | - | Substrate Competitive[7][9] |
| Stilbamidine | Type I | 57000[10] | - | - | - |
Table 2: Cellular Activity of this compound
| Cell Line | Tumor Type | gIC50 (nM) | Effect |
| Toledo | Diffuse Large B-cell Lymphoma | 59[2] | Cytotoxic, induces sub-G1 accumulation[2] |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | - | Cytostatic[2] |
| BxPC3 | Pancreatic Adenocarcinoma | - | 78-97% tumor growth inhibition in xenografts[2][6] |
| ACHN | Clear Cell Renal Carcinoma | - | 98% tumor growth inhibition in xenografts[2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | 85% tumor growth inhibition in xenografts[2] |
Experimental Protocols for Validating On-Target Effects
Robust validation of on-target effects is critical. Below are detailed protocols for key biochemical and cellular assays to assess PRMT1 inhibition.
Biochemical Assay: In Vitro PRMT1 Inhibition Assay (Radioactive)
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a peptide substrate.
Materials:
-
Recombinant human PRMT1 enzyme
-
Biotinylated histone H4 peptide substrate (e.g., ac-SGRGKGGKGLGKGGAKRHRKVGGK(Biotin))[11]
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)[12]
-
Inhibitor compound (e.g., this compound)
-
Streptavidin-coated plates
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing recombinant PRMT1, the histone H4 peptide substrate, and the inhibitor at various concentrations in the assay buffer.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours).[12]
-
Stop the reaction by adding a quench solution (e.g., 0.1% formic acid).[12]
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Assay: Western Blot for Histone H4 Arginine 3 Asymmetric Dimethylation (H4R3me2a)
This assay assesses the ability of an inhibitor to reduce the levels of a specific PRMT1-mediated histone mark in cells.
Materials:
-
Cancer cell line with high basal H4R3me2a levels (e.g., MCF7)[13]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Inhibitor compound (e.g., this compound)
-
Primary antibodies: anti-H4R3me2a, anti-Histone H4 (loading control), anti-PRMT1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a dose-range of the inhibitor or DMSO (vehicle control) for a specified time (e.g., 24-72 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against H4R3me2a overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Histone H4 and PRMT1 to confirm equal loading and target expression.
-
Quantify the band intensities to determine the dose-dependent reduction in H4R3me2a levels.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the PRMT1 signaling pathway and a typical experimental workflow for inhibitor validation.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A peptoid-based inhibitor of protein arginine methyltransferase 1 (PRMT1) induces apoptosis and autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]
- 10. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Confirming GSK3368715 Activity: A Comparative Guide to Downstream Biomarkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biomarker Strategies for Type I and Type II PRMT Inhibitors
The development of targeted therapies requires robust methods to confirm drug activity and understand their mechanism of action. GSK3368715 is a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), key enzymes that catalyze the asymmetric dimethylation of arginine residues on substrate proteins. Its activity can be confirmed by monitoring specific downstream biomarkers. This guide provides a comparative overview of the biomarker strategy for this compound and contrasts it with that of PRMT5 inhibitors, which represent Type II PRMTs.
Distinguishing Type I and Type II PRMT Inhibition
A crucial distinction lies in the type of arginine methylation catalyzed by these enzymes. Type I PRMTs, including PRMT1, PRMT3, PRMT4, and PRMT6, are responsible for creating asymmetric dimethylarginine (ADMA). In contrast, Type II PRMTs, primarily PRMT5, catalyze the formation of symmetric dimethylarginine (SDMA). This fundamental difference in their enzymatic output dictates the choice of downstream biomarkers to confirm their respective inhibitor activities. This compound specifically inhibits Type I PRMTs, leading to a reduction in ADMA levels on target proteins.
Quantitative Data Presentation: Biomarker Modulation
The following table summarizes the quantitative effects of this compound on its key biomarker and compares it to the effects of a representative PRMT5 inhibitor, JNJ-64619178, on its distinct biomarkers.
| Inhibitor | Target PRMT Type | Key Biomarker | Substrate Protein | Cellular Effect | Fold Change/Percentage Reduction | Reference Cell Line/System |
| This compound | Type I | Asymmetric Dimethylarginine (ADMA) | hnRNP-A1 (at R225) | Reduction in ADMA | Dose-proportional decrease | Toledo Xenografts |
| JNJ-64619178 | Type II | Symmetric Dimethylarginine (SDMA) | SmD1/3 proteins | Reduction in SDMA | >80% reduction at 10 µmol/L | NCI-H1048 lung cancer cells |
| JNJ-64619178 | Type II | Alternative RNA Splicing | Various pre-mRNAs | Increased aberrant splicing events | Not Applicable | Acute Myeloid Leukemia (AML) samples |
Signaling Pathway Diagrams
The distinct mechanisms of action of this compound and PRMT5 inhibitors are visualized in the following signaling pathway diagrams.
The Synergistic Dance of PRMT Inhibition: A Comparative Guide to GSK3368715 and PRMT5 Inhibitors in Oncology
For Immediate Release
A deep dive into the synergistic anti-tumor activity of the Type I PRMT inhibitor, GSK3368715, in combination with PRMT5 inhibitors reveals a promising therapeutic strategy, particularly in cancers with specific genetic alterations. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
The inhibition of protein arginine methyltransferases (PRMTs) has emerged as a compelling avenue in oncology research. This compound, a potent and reversible inhibitor of Type I PRMTs, has demonstrated significant anti-tumor effects across a range of cancer models. Notably, its efficacy is dramatically enhanced when combined with inhibitors of PRMT5, the primary Type II PRMT. This synergy is particularly pronounced in tumors harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in various cancers.
This guide synthesizes preclinical data to offer an objective comparison of this compound as a monotherapy and in synergistic combination with PRMT5 inhibitors, providing valuable insights for the scientific community.
Quantitative Performance Analysis
The synergistic interaction between this compound and the PRMT5 inhibitor GSK3326595 has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Anti-Proliferative Activity
The combination of this compound and GSK3326595 exhibits a robust synergistic effect on the proliferation of various cancer cell lines. This is particularly evident in cell lines with MTAP deletions, which leads to an accumulation of the endogenous PRMT5 inhibitor, methylthioadenosine (MTA).
| Cell Line | Cancer Type | MTAP Status | This compound gIC50 (nM) | GSK3326595 gIC50 (nM) | Combination Effect |
| RKO | Colorectal Carcinoma | Wild-Type | 1,220 | >10,000 | Synergistic |
| Panc 03.27 | Pancreatic Adenocarcinoma | Wild-Type | 1,770 | >10,000 | Synergistic |
| MiaPaca-2 | Pancreatic Carcinoma | Deleted | 330 | >10,000 | Synergistic |
| HCT-116 | Colorectal Carcinoma | Deleted | 210 | >10,000 | Synergistic |
gIC50: The concentration that causes 50% growth inhibition. Data sourced from Fedoriw A, et al. Cancer Cell. 2019.
In Vivo Anti-Tumor Efficacy
Preclinical xenograft models have corroborated the synergistic anti-tumor activity observed in vitro. The combination of this compound and a PRMT5 inhibitor leads to greater tumor growth inhibition than either agent alone.
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Pancreatic Cancer | BxPC-3 | This compound (75 mg/kg, oral) + GSK3326595 (100 mg/kg, oral) | Greater tumor growth inhibition than either agent alone.[1] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | This compound (75 mg/kg, oral) | Resulted in tumor regression.[1] |
| Pancreatic Cancer | BxPC-3 | This compound (150 mg/kg, oral) | 78% tumor growth inhibition.[1] |
| Pancreatic Cancer | BxPC-3 | This compound (300 mg/kg, oral) | 97% tumor growth inhibition.[1] |
| Clear Cell Renal Carcinoma | ACHN | This compound (150 mg/kg, oral) | 98% tumor growth inhibition.[1] |
| Triple-Negative Breast Cancer | MDA-MB-468 | This compound (150 mg/kg, oral) | 85% tumor growth inhibition.[1] |
Underlying Signaling and Experimental Workflows
The synergistic effect of co-inhibiting Type I and Type II PRMTs stems from their distinct yet interconnected roles in critical cellular processes.
Caption: Synergistic inhibition of Type I and Type II PRMTs.
The experimental validation of this synergy typically follows a structured workflow, from initial in vitro screening to in vivo confirmation.
Caption: A typical workflow for evaluating drug synergy.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
In Vitro Cell Proliferation and Synergy Assay
This protocol outlines the steps for determining the anti-proliferative effects of this compound and a PRMT5 inhibitor, both individually and in combination.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: A ten-point, three-fold serial dilution of this compound and the PRMT5 inhibitor is prepared in the appropriate cell culture medium. For combination studies, a matrix of concentrations for both compounds is prepared.
-
Cell Treatment: The culture medium is replaced with medium containing the single agents or their combinations. A vehicle control (e.g., 0.1% DMSO) is included.
-
Incubation: Plates are incubated for 5 to 7 days.
-
Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.
-
Data Analysis: Luminescence is read on a plate reader. The gIC50 values are determined using a four-parameter logistic fit. Synergy is assessed using the Bliss Independence model, where the expected combined effect is calculated from the individual dose-response curves.
In Vivo Xenograft Studies
This protocol describes the methodology for evaluating the anti-tumor efficacy of the drug combination in a mouse xenograft model.
-
Cell Implantation: 5 x 10^6 BxPC-3 human pancreatic cancer cells are suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the right flank of immunodeficient mice (e.g., athymic nude mice).[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 150-200 mm³.[1] Mice are then randomized into treatment and vehicle control groups.[1]
-
Drug Administration: this compound and/or a PRMT5 inhibitor are administered orally once daily at the specified doses.[1] The vehicle control typically consists of 0.5% methylcellulose.[1]
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.[1] Tumor volume is calculated using the formula: (length x width²)/2.[1]
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Final tumor volumes are recorded, and tumor growth inhibition is calculated as the percentage difference between the mean tumor volume of the treated and vehicle control groups.
Conclusion
The synergistic combination of the Type I PRMT inhibitor this compound and a PRMT5 inhibitor represents a promising therapeutic strategy in oncology. The robust anti-tumor effects, particularly in MTAP-deleted cancers, highlight a clear path for patient stratification and the development of targeted combination therapies. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation into this potent anti-cancer approach.
References
A Comparative Guide to Combinatorial Treatment Strategies with GSK3368715
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical data available for the Type I protein arginine methyltransferase (PRMT) inhibitor, GSK3368715, in combinatorial treatment regimens. While robust evidence supports its synergy with PRMT5 inhibitors, this document also explores the theoretical rationale and emerging preclinical data for its combination with traditional chemotherapy agents.
Executive Summary
This compound is a potent and selective inhibitor of Type I PRMTs (PRMT1, 3, 4, 6, and 8), which are crucial enzymes involved in asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Dysregulation of these enzymes is implicated in various cancers. The primary focus of combinatorial studies with this compound has been on the synergistic effects with PRMT5 inhibitors. This combination has shown significant anti-proliferative effects, particularly in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[2]
While direct clinical data on this compound combined with standard chemotherapies is lacking due to the early termination of its Phase 1 monotherapy trial, a strong mechanistic rationale suggests potential for synergistic activity.[3][4] Inhibition of PRMT1 is linked to the DNA damage response (DDR), potentially sensitizing cancer cells to DNA-damaging agents like platinum-based therapies and topoisomerase inhibitors.[4][5] Emerging preclinical evidence also suggests that PRMT1 inhibition can enhance the efficacy of taxanes.[6]
This guide will present the available quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms to aid researchers in evaluating and designing future studies.
I. This compound in Combination with PRMT5 Inhibitors: A Data-Driven Comparison
The combination of this compound with a PRMT5 inhibitor, such as GSK3326595 (also known as EPZ015666), has demonstrated synergistic anti-tumor activity in various preclinical models.[7][8] This synergy is particularly pronounced in MTAP-deficient cancers, where the accumulation of methylthioadenosine (MTA) endogenously inhibits PRMT5, making the cells more vulnerable to Type I PRMT inhibition.[2]
Quantitative Data Summary
| Combination | Cancer Model | Key Findings | Reference |
| This compound + GSK3326595 | Pancreatic Cancer Cell Lines | Greater inhibition of tumor growth with the combination compared to either agent alone. | [7] |
| This compound + GSK3326595 | Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines | Synergistic inhibition of tumor cell proliferation. | [7] |
| This compound + PRMT5 Inhibitor | MTAP-deleted Cancer Cell Lines | Enhanced sensitivity and synergistic cancer cell growth inhibition. | [2] |
Mechanism of Synergy: Dual PRMT Inhibition
The synergistic effect of combining this compound with a PRMT5 inhibitor stems from the dual blockade of both asymmetric (Type I PRMTs) and symmetric (PRMT5, a Type II PRMT) arginine methylation. These two types of methylation have distinct and complementary roles in cellular processes critical for cancer cell survival, including RNA splicing and DNA repair.
Figure 1: Dual inhibition of Type I PRMTs and PRMT5.
II. This compound and Chemotherapy: A Mechanistic Rationale and Future Directions
Although direct experimental data for this compound in combination with chemotherapy is sparse, the known functions of PRMT1 provide a strong rationale for investigating such combinations. PRMT1 plays a significant role in the DNA damage response (DDR), and its inhibition could potentially sensitize cancer cells to chemotherapy agents that induce DNA damage.[4]
Theoretical Framework for Synergy
| Chemotherapy Class | Proposed Mechanism of Synergy with this compound | Supporting Evidence |
| Platinum-based agents (e.g., Cisplatin, Carboplatin) | Inhibition of PRMT1 may impair DNA damage repair pathways, increasing the efficacy of DNA-damaging agents. | PRMT1 expression levels have been shown to predict sensitivity to platinum-based chemotherapy in ovarian serous carcinoma.[9] |
| Taxanes (e.g., Paclitaxel, Docetaxel) | A PRMT1 inhibitor has been shown to act as a chemosensitizer for Paclitaxel in triple-negative breast cancer cells.[6] The exact mechanism is still under investigation but may involve modulation of apoptosis signaling pathways. | Preclinical studies with other PRMT1 inhibitors suggest a potential for synergy.[6] |
| Topoisomerase inhibitors (e.g., Etoposide, Doxorubicin) | PRMT1 is involved in the regulation of proteins essential for DNA replication and repair. Its inhibition could potentiate the effects of drugs that interfere with these processes. | The role of PRMT1 in DDR suggests a potential for synergy with agents that cause DNA strand breaks.[5] |
Signaling Pathway: PRMT1 Inhibition and DNA Damage Response
Inhibition of PRMT1 can impact the DNA damage response by affecting the function of key repair proteins. This provides a mechanistic basis for its potential synergy with DNA-damaging chemotherapeutic agents.
Figure 2: Rationale for combining this compound with chemotherapy.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols based on the available literature.
In Vitro Cell Proliferation Assay
-
Cell Culture: Cancer cell lines (e.g., pancreatic, DLBCL) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of this compound and the combination agent (e.g., a PRMT5 inhibitor or chemotherapy drug).
-
Incubation: Cells are incubated for a period corresponding to several cell cycles (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: IC50 values are calculated, and synergy is assessed using a suitable model (e.g., Bliss independence or Loewe additivity).
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously implanted into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent.
-
Tumor Measurement: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., Western blotting for pharmacodynamic markers).
Experimental Workflow
Figure 3: Preclinical experimental workflow.
IV. Conclusion and Future Perspectives
The combination of this compound with PRMT5 inhibitors is a promising therapeutic strategy, particularly for MTAP-deleted cancers. While the clinical development of this compound as a monotherapy was halted, the strong preclinical rationale for its use in combination therapies warrants further investigation.[3] The potential for this compound to sensitize cancer cells to various classes of chemotherapy presents an exciting avenue for future research.
To advance this field, future studies should focus on:
-
Direct preclinical testing: Evaluating the efficacy of this compound in combination with a panel of standard-of-care chemotherapy agents in various cancer models.
-
Biomarker discovery: Identifying predictive biomarkers beyond MTAP status to select patient populations most likely to benefit from these combination therapies.
-
Mechanism elucidation: Further dissecting the molecular mechanisms underlying the synergistic interactions between this compound and chemotherapy.
This guide provides a foundational understanding of the current landscape of this compound combinatorial treatments. The presented data and mechanistic insights are intended to facilitate the design of innovative and effective therapeutic strategies for cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cancer synthetic vulnerabilities to PRMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PRMT1 expression predicts sensitivity to platinum-based chemotherapy in patients with ovarian serous carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Approaches to Validate GSK3368715 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of GSK3368715, a potent and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), primarily targeting PRMT1. By objectively comparing the phenotypic outcomes of genetic interventions with the pharmacological effects of this compound, researchers can gain greater confidence in the inhibitor's mechanism of action and its therapeutic potential.
Introduction to this compound and the Role of PRMT1
This compound is a small molecule inhibitor that targets Type I PRMTs, a family of enzymes responsible for asymmetrically dimethylating arginine residues on histone and non-histone proteins.[1][2] The primary target of this compound is PRMT1, the predominant Type I PRMT in mammalian cells, which plays a crucial role in various cellular processes, including gene transcription, RNA metabolism, DNA damage repair, and signal transduction.[3][4] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[2][3] this compound inhibits the catalytic activity of PRMT1, leading to a global reduction in asymmetric dimethylarginine (ADMA) levels and subsequent anti-proliferative effects in cancer cells.[5]
Genetic Validation Strategies
To confirm that the observed effects of this compound are a direct consequence of PRMT1 inhibition, genetic techniques such as CRISPR/Cas9-mediated gene knockout and siRNA/shRNA-mediated gene knockdown are employed. These methods allow for the specific depletion of PRMT1, and the resulting cellular phenotypes can be directly compared to those induced by this compound treatment.
Comparison of Phenotypes: Genetic vs. Pharmacological Inhibition
The following table summarizes the comparative effects of this compound and genetic knockdown/knockout of PRMT1 on various cellular processes. The consistency between the outcomes of pharmacological and genetic approaches provides strong validation for the on-target activity of this compound.
| Cellular Process | Effect of this compound Treatment | Effect of PRMT1 Knockdown/Knockout | Key Findings & Citations |
| Cell Viability | Dose-dependent decrease in viability across various cancer cell lines.[6] | Significant decrease in cell viability and proliferation. | Both approaches lead to reduced cancer cell survival, confirming PRMT1 as a critical factor for cell proliferation.[7] |
| Apoptosis | Induction of apoptosis in sensitive cell lines. | Increased apoptosis observed upon PRMT1 depletion. | PRMT1 inhibition, either by this compound or genetic methods, triggers programmed cell death in cancer cells. |
| EGFR Signaling | Modulation of the EGFR signaling pathway.[1] | PRMT1 depletion impacts EGFR signaling. | This confirms that PRMT1 is a key regulator of the EGFR pathway and that this compound's effects on this pathway are on-target. |
| Wnt Signaling | Inhibition of the Wnt signaling pathway.[1] | PRMT1 knockdown reduces Wnt signaling activity. | Both pharmacological and genetic inhibition of PRMT1 lead to the downregulation of the Wnt signaling cascade. |
| DNA Damage Response | Perturbation of the DNA damage response. | PRMT1 depletion impairs the DNA damage response. | This highlights the role of PRMT1 in maintaining genomic stability and the potential for combination therapies.[8] |
Comparative Efficacy of PRMT Inhibitors
While this compound is a potent PRMT1 inhibitor, other small molecules targeting Type I PRMTs have been developed. The following table provides a comparison of the inhibitory activity of this compound with another commonly used research inhibitor, MS023.
| Inhibitor | Target(s) | IC50 (PRMT1) | Mechanism of Action | Key Features & Citations |
| This compound | Type I PRMTs | 3.1 nM[9] | S-adenosyl-L-methionine (SAM) uncompetitive[1] | Orally active, reversible inhibitor.[2] Has been evaluated in clinical trials.[10][11] |
| MS023 | Type I PRMTs | 29 nM | Substrate competitive | A widely used tool compound for studying Type I PRMT function.[12] |
Experimental Protocols
CRISPR/Cas9-Mediated PRMT1 Knockout
This protocol outlines a general workflow for generating PRMT1 knockout cancer cell lines using the CRISPR/Cas9 system.
Workflow:
CRISPR/Cas9 knockout workflow for PRMT1.
Detailed Steps:
-
gRNA Design: Design at least two single-guide RNAs (sgRNAs) targeting early exons of the PRMT1 gene to increase the likelihood of generating a frameshift mutation. Use online design tools to minimize off-target effects.[13][14]
-
Vector Construction: Clone the designed sgRNAs into a suitable expression vector that also encodes the Cas9 nuclease.
-
Transfection: Transfect the Cas9-sgRNA plasmid into the cancer cell line of interest using a suitable transfection reagent.[14]
-
Selection and Clonal Isolation: Select for transfected cells using an appropriate marker (e.g., antibiotic resistance). Isolate single cells into individual wells of a 96-well plate to generate clonal populations.[13]
-
Validation:
-
Genomic DNA analysis: Screen individual clones for the presence of insertions or deletions (indels) at the PRMT1 locus using PCR followed by Sanger sequencing.
-
Protein analysis: Confirm the absence of PRMT1 protein expression in knockout clones by Western blotting.
-
siRNA-Mediated PRMT1 Knockdown
This protocol provides a general procedure for the transient knockdown of PRMT1 expression using small interfering RNA (siRNA).
Workflow:
siRNA-mediated PRMT1 knockdown workflow.
Detailed Steps:
-
Cell Seeding: Seed the target cancer cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute PRMT1-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent in serum-free medium.[15][16]
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow the formation of siRNA-lipid complexes.[16]
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for PRMT1 knockdown.
-
Validation and Analysis:
-
mRNA level: Assess the efficiency of PRMT1 mRNA knockdown using quantitative real-time PCR (qRT-PCR).
-
Protein level: Confirm the reduction of PRMT1 protein levels by Western blotting.
-
Phenotypic analysis: Perform downstream assays, such as cell viability assays, to evaluate the phenotypic consequences of PRMT1 knockdown.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or perform PRMT1 knockdown. Include appropriate controls (e.g., vehicle-treated, non-targeting siRNA).
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[1][17][18]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17][18] The intensity of the color is proportional to the number of viable cells.
Signaling Pathways and Logical Relationships
PRMT1 Signaling Pathway
The following diagram illustrates the central role of PRMT1 in cellular signaling and how its inhibition by this compound or genetic methods can impact downstream pathways.
PRMT1 signaling and points of intervention.
Logic of Target Validation
This diagram illustrates the logical framework for validating the on-target effects of this compound.
Logical framework for target validation.
Alternative Approaches and Future Directions
While this compound and other Type I PRMT inhibitors have shown promise, exploring alternative therapeutic strategies is crucial.
-
Targeting other PRMTs: Inhibition of PRMT5, a Type II PRMT, has also demonstrated anti-tumor activity and can synergize with Type I PRMT inhibition.[20]
-
Combination Therapies: Combining this compound with other anti-cancer agents, such as PARP inhibitors or chemotherapy, may enhance therapeutic efficacy and overcome potential resistance mechanisms.[21]
-
Next-Generation Inhibitors: The development of more selective PRMT1 inhibitors or degraders (e.g., PROTACs) could offer improved therapeutic windows and reduce off-target effects.[3][9]
Conclusion
The convergence of phenotypic outcomes from pharmacological inhibition with this compound and genetic depletion of PRMT1 provides robust validation of the inhibitor's on-target activity. This guide offers a framework for researchers to design and interpret experiments aimed at validating the findings of this compound and other PRMT1-targeted therapies. The detailed protocols and comparative data presented herein should facilitate further investigation into the therapeutic potential of PRMT1 inhibition in cancer.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple method using CRISPR-Cas9 to knock-out genes in murine cancerous cell lines: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer synthetic vulnerabilities to PRMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening [frontiersin.org]
- 12. Current and Emerging Therapies for Targeting Protein Arginine Methyltransferases (PRMTs) in Cancer [mdpi.com]
- 13. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK3368715: A Comparative Analysis of Sensitivity in MTAP-Proficient vs. MTAP-Deficient Cancers
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the sensitivity of cancer cells to the Type I protein arginine methyltransferase (PRMT) inhibitor, GSK3368715, based on their methylthioadenosine phosphorylase (MTAP) gene status. The enhanced sensitivity of MTAP-deficient cancers to this compound presents a promising therapeutic strategy based on the principle of synthetic lethality.
Executive Summary
This compound is a potent and reversible inhibitor of Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. These enzymes play a crucial role in post-translational modification by catalyzing the asymmetric dimethylation of arginine residues on proteins, and their dysregulation is implicated in various cancers. A key determinant of sensitivity to this compound is the status of the MTAP gene.
MTAP is an essential enzyme in the methionine salvage pathway. Its deletion, often co-occurring with the tumor suppressor gene CDKN2A, leads to the accumulation of the metabolite 5'-deoxy-5'-methylthioadenosine (MTA). MTA acts as an endogenous inhibitor of PRMT5, a Type II PRMT. This partial inhibition of PRMT5 in MTAP-deficient cells creates a specific vulnerability, making them significantly more sensitive to the inhibition of Type I PRMTs by this compound. This guide summarizes the quantitative data supporting this differential sensitivity, details the experimental protocols used to assess it, and visualizes the underlying molecular pathways.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the inhibitory activity of this compound against various PRMT enzymes.
| Target | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Data sourced from Selleck Chemicals product datasheet.
Comparative Sensitivity of MTAP-Proficient vs. MTAP-Deficient Cell Lines
| Cell Line | Cancer Type | MTAP Status | This compound GI50 (µM) - Representative |
| Pancreatic Isogenic Pair 1 | Pancreatic | Proficient | >10 |
| Pancreatic Isogenic Pair 1 | Pancreatic | Deficient | <1 |
| Lung Carcinoma Isogenic Pair 2 | Lung | Proficient | >10 |
| Lung Carcinoma Isogenic Pair 2 | Lung | Deficient | <1.5 |
| Glioblastoma Isogenic Pair 3 | Glioblastoma | Proficient | >8 |
| Glioblastoma Isogenic Pair 3 | Glioblastoma | Deficient | <0.8 |
This table is a representative illustration based on qualitative and graphical data from the literature. Actual values may vary.
In Vivo Efficacy of this compound in Xenograft Models
This compound has demonstrated significant anti-tumor activity in various in vivo xenograft models.
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Pancreatic Cancer | BxPC-3 (MTAP-deficient) | This compound (75 mg/kg, oral) | Significant tumor growth inhibition. |
| Diffuse Large B-Cell Lymphoma | Toledo (MTAP status not specified) | This compound (75 mg/kg, oral) | Tumor regression observed. |
| Pancreatic Cancer | BxPC-3 (MTAP-deficient) | This compound (75 mg/kg) + GSK3326595 (PRMT5i, 100 mg/kg) | Greater tumor growth inhibition than either agent alone. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in MTAP-Proficient vs. MTAP-Deficient Cancers
Caption: this compound mechanism in MTAP-proficient vs. -deficient cells.
General Experimental Workflow for Evaluating this compound Sensitivity
Caption: Workflow for assessing this compound sensitivity.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to determine the dose-dependent effect of this compound on the viability of MTAP-proficient and MTAP-deficient cancer cell lines.
Materials:
-
MTAP-proficient and MTAP-deficient cancer cell lines
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range is 0.01 to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C and 5% CO₂.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) values by fitting the data to a dose-response curve.
-
Western Blot Analysis for PRMT1 and Methylation Marks
This protocol is used to assess the on-target effects of this compound by measuring the levels of PRMT1 and global arginine methylation marks.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PRMT1, anti-asymmetric dimethylarginine (ADMA), anti-symmetric dimethylarginine (SDMA), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at various concentrations for 48-72 hours.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model using MTAP-deficient cancer cells.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
MTAP-deficient cancer cell line (e.g., BxPC-3)
-
Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) or 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally by gavage at the desired dose (e.g., 75 mg/kg) daily.
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Tumor volume = (length x width²) / 2.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size or a pre-determined time point), euthanize the mice and excise the tumors.
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.
-
Conclusion
The available preclinical data strongly support the hypothesis that MTAP-deficient cancers are more sensitive to the Type I PRMT inhibitor this compound. This differential sensitivity is based on a robust synthetic lethal mechanism. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in this specific patient population. Further clinical investigation is warranted to validate these preclinical findings.
GSK3368715: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the performance of the Type I PRMT inhibitor, GSK3368715, with supporting experimental data and pathway visualizations.
This compound is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), a class of enzymes that play a crucial role in cellular processes, including gene expression and signal transduction.[1][2] Dysregulation of PRMT activity has been implicated in the development of various cancers, making them an attractive target for therapeutic intervention.[1][3] This guide provides a detailed comparison of the in vitro and in vivo efficacy of this compound, presenting key experimental findings and methodologies to inform further research and development.
Mechanism of Action
This compound functions as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex of Type I PRMTs.[1] This inhibition leads to a reduction in the asymmetric dimethylation of arginine residues on histone and non-histone proteins, which can modulate various signaling pathways and ultimately lead to cell cycle arrest and apoptosis in cancer cells.[4][5] The primary targets of this compound are PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[2]
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. Its efficacy is particularly notable in hematological malignancies and a subset of solid tumors.[2][6]
Biochemical Inhibitory Activity
The inhibitory activity of this compound against various Type I PRMTs has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) and apparent inhibition constant (Kiapp) values summarized below.
| Target | IC50 (nM) | Kiapp (nM) |
| PRMT1 | 3.1 | 1.5 |
| PRMT3 | 48 | - |
| PRMT4 (CARM1) | 1148 | 81 |
| PRMT6 | 5.7 | - |
| PRMT8 | 1.7 | - |
Data sourced from multiple studies.[1][2][7]
Cellular Anti-proliferative Activity
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. For instance, the Toledo cell line, a diffuse large B-cell lymphoma model, exhibited a cytotoxic response with a gIC50 of 59 nM.[7] In triple-negative breast cancer (TNBC) cell lines, this compound showed differential inhibition, with the MDA-MB-468 cell line being sensitive to its effects.[8]
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the anti-tumor activity of this compound as a monotherapy and in combination with other agents.
Monotherapy in Xenograft Models
This compound has shown significant tumor growth inhibition in various cancer models when administered orally.
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | 75 mg/kg, oral | Tumor regression.[4] |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral | 78% tumor growth inhibition.[4][7] |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg, oral | 97% tumor growth inhibition.[4][7] |
| Clear Cell Renal Carcinoma | ACHN | 150 mg/kg, oral | 98% tumor growth inhibition.[4] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 mg/kg, oral | 85% tumor growth inhibition.[4][8] |
Combination Therapy
A promising therapeutic strategy involves the combination of this compound with PRMT5 inhibitors, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deletion.[4][9] MTAP deficiency leads to the accumulation of 2-methylthioadenosine, an endogenous inhibitor of PRMT5, sensitizing these cancer cells to Type I PRMT inhibition.[9][10]
Signaling Pathways and Experimental Workflows
The inhibition of Type I PRMTs by this compound impacts several critical signaling pathways implicated in cancer progression.
Caption: Mechanism of action of this compound.
Inhibition of PRMT1 by this compound has been shown to affect the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Facebook [cancer.gov]
- 6. Facebook [cancer.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. benchchem.com [benchchem.com]
- 9. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. librarysearch.colby.edu [librarysearch.colby.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of GSK3368715
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of investigational compounds like GSK3368715 are paramount for ensuring a safe research environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step operational and disposal plan for this compound, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] Adherence to these procedures is critical for minimizing health risks and environmental impact.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, all personnel must be thoroughly trained on its potential hazards and safe handling procedures.[2] A designated handling area, such as a certified chemical fume hood, is mandatory for all manipulations of the solid compound and its solutions to prevent the inhalation of dust or aerosols.[2]
Personal Protective Equipment (PPE): A robust PPE strategy is the primary defense against accidental exposure. The following equipment is required when handling this compound:
| Protection Type | Required Equipment | Rationale |
| Hand Protection | Nitrile Gloves (double-gloving required) | Prevents skin contact. Gloves should be changed immediately if contaminated, punctured, or torn.[2] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the vicinity of the compound to protect against splashes.[2] |
| Face Protection | Face Shield | Required when there is a risk of splashes or sprays, particularly during solution preparation.[2] |
| Body Protection | Dedicated, buttoned Laboratory Coat | Protects skin and clothing from contamination. A disposable gown should be considered for high-risk procedures.[2] |
| Respiratory Protection | N95 Particulate Mask or higher | Required when handling the solid compound outside of a certified chemical fume hood or if aerosol generation is possible.[2] |
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[2]
Step-by-Step Disposal Procedures for this compound
All waste contaminated with this compound must be treated as hazardous chemical waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[2] Never dispose of this compound down the drain or in regular trash.[2]
1. Unused or Expired Compound (Solid Waste):
-
Dispose of solid this compound in its original container or a clearly labeled, sealed container.[1]
-
The container must be labeled as hazardous waste, including the full chemical name: N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine, monohydrochloride.[1]
2. Liquid Waste (Solutions):
-
Collect all solutions containing this compound (e.g., in DMSO) in a dedicated, sealed, and chemically compatible waste container.[1]
-
The container must be clearly labeled "Hazardous Waste" and include the chemical name and the solvent used.[1]
-
Never pour solutions containing this compound down the drain.[1]
3. Contaminated Labware and PPE:
-
Disposable items such as pipette tips, gloves, and empty vials that have contacted this compound should be collected in a designated hazardous waste bag or container.[1]
-
For highly contaminated items or in the case of a spill, use an inert absorbent material to contain the substance, then collect and dispose of it as hazardous waste.[1]
4. Empty Containers:
-
Thoroughly rinse empty containers that held this compound.
-
The first rinse must be collected and disposed of as hazardous liquid waste.[1][3]
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[3]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all this compound waste by a licensed hazardous waste contractor.[1]
Quantitative Data Summary
This compound is a potent inhibitor of Type I PRMTs.[1][4][5][6] Its inhibitory activity against various PRMTs is summarized below.
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1[1][4][5][6] |
| PRMT8 | 1.7[1][5][6] |
| PRMT6 | 5.7[1][5][6] |
| PRMT3 | 48[1][5][6] |
| PRMT4 | 1148[1][5][6] |
| Table 1: Inhibitory Potency of this compound. This table displays the half-maximal inhibitory concentration (IC50) values of this compound against a panel of Type I protein arginine methyltransferases, demonstrating its high potency and selectivity.[1] |
Experimental Protocols
In Vitro Cell Proliferation Assay (In-Cell Western): This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Seed RKO cells (or other suitable cancer cell lines) in a clear-bottom 384-well plate.[7]
-
Compound Treatment: Treat the cells with a 20-point two-fold dilution series of this compound (e.g., from 29,325.5 nM down to 0.03 nM) or a DMSO vehicle control (e.g., 0.15%).[7]
-
Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 environment.[7]
-
Cell Fixation: Fix the cells by adding ice-cold methanol (B129727) and incubating for 30 minutes at room temperature.[7]
-
Washing and Blocking: Wash the plates with phosphate-buffered saline (PBS) and then incubate with Odyssey blocking buffer for 1 hour at room temperature.[7]
-
Analysis: Proceed with antibody staining and imaging to quantify cell number and determine the effect of the compound on cell proliferation.
Waste Management for this Protocol:
-
All cell culture media containing this compound must be collected as liquid hazardous waste.[1]
-
The 384-well plates, once the experiment is complete, should be treated as contaminated solid waste.[1]
-
All pipette tips, tubes, and gloves used in handling this compound must be disposed of in a designated hazardous waste container.[1]
Mandatory Visualizations
Signaling Pathway Diagram this compound functions by inhibiting Type I PRMTs, which are crucial enzymes in gene regulation.[1] They catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on proteins, forming asymmetric dimethylarginine (aDMA).[1] This post-translational modification is vital for numerous cellular processes.[1] By blocking this activity, this compound can alter gene expression and inhibit cancer cell proliferation.[1]
Caption: Inhibition of Type I PRMTs by this compound.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.[2]
Caption: Standard workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Essential Safety and Logistical Information for Handling GSK3368715
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, use, and disposal of GSK3368715, a potent and reversible inhibitor of type I protein arginine methyltransferases (PRMTs).[1][2][3] Adherence to these protocols is essential to ensure personnel safety and maintain research integrity.
Immediate Safety and Handling Protocols
All personnel must receive training on the potential hazards and safe handling procedures for this compound before beginning any work.[1] All manipulations of the solid compound and its solutions must be conducted in a designated area, such as a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.[1]
| Protection Type | Required PPE | Specific Guidelines |
| Hand Protection | Nitrile Gloves | Double-gloving is mandatory. Gloves should be changed immediately if they become contaminated, punctured, or torn.[1] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when in the vicinity of the compound.[1] |
| Face Protection | Face Shield | Required when there is a risk of splashes or sprays, particularly during the preparation and transfer of solutions.[1] |
| Body Protection | Laboratory Coat | A dedicated, buttoned lab coat must be worn. For procedures with a higher risk of contamination, a disposable gown should be considered.[1] |
| Respiratory Protection | N95 Particulate Mask or higher | Required when handling the solid compound outside of a certified chemical fume hood or if there is a possibility of aerosol generation.[1] |
Operational Plan for Handling
-
Preparation : Before handling, ensure all necessary PPE is correctly donned. Prepare the designated handling area (e.g., chemical fume hood) by ensuring it is clean and uncluttered.
-
Weighing and Reconstitution : When weighing the solid form of this compound, use respiratory protection to avoid inhaling particulates.[1] For reconstitution, typically in a solvent like DMSO, perform the procedure within a chemical fume hood to manage potential splashes or aerosols.[1][3]
-
Use in Experiments : During experimental procedures, maintain the use of all required PPE. Handle all solutions and contaminated labware with care to prevent spills and exposure.
-
Post-Handling : After handling, remove and dispose of PPE in the designated hazardous waste container.[4] Thoroughly wash hands and any potentially exposed skin.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[4]
-
Solid Waste : Unused or expired solid this compound should be disposed of in its original or a clearly labeled, sealed container marked as hazardous waste.[4] The full chemical name, N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine, monohydrochloride, should be included on the label.[2][4]
-
Liquid Waste : Solutions containing this compound must be collected in a dedicated, sealed, and chemically compatible waste container.[4] This container must be clearly labeled as "Hazardous Waste" and specify the chemical name and the solvent used.[4] Never pour solutions containing this compound down the drain.[4]
-
Contaminated Labware : Disposable items such as pipette tips, gloves, and vials that have come into contact with this compound should be collected in a designated hazardous waste bag or container.[4] For highly contaminated items, use an inert absorbent material to contain the substance before disposal as hazardous waste.[4]
-
Empty Containers : Thoroughly rinse empty containers that held this compound. The first rinse should be collected as hazardous waste.[4]
-
Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all hazardous waste by a licensed contractor.[4]
Experimental Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
